Technical Documentation Center

2-Amino-4-cyano-3-fluorobenzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Amino-4-cyano-3-fluorobenzoic acid

Core Science & Biosynthesis

Foundational

Reactivity Profile and Synthetic Utility of 2-Amino-4-cyano-3-fluorobenzoic Acid: A Technical Guide

Executive Summary 2-Amino-4-cyano-3-fluorobenzoic acid (CAS: 2384176-18-3) is a highly functionalized, electron-deficient anthranilic acid derivative. It serves as a critical building block in modern drug discovery, part...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-4-cyano-3-fluorobenzoic acid (CAS: 2384176-18-3) is a highly functionalized, electron-deficient anthranilic acid derivative. It serves as a critical building block in modern drug discovery, particularly in the synthesis of complex nitrogenous heterocycles such as quinazolinones and benzoxazinones. As a Senior Application Scientist, I have structured this whitepaper to dissect the push-pull electronic dynamics of this molecule, providing researchers with field-proven insights and self-validating protocols to overcome its inherent synthetic challenges.

Structural and Electronic Profiling

The reactivity of 2-amino-4-cyano-3-fluorobenzoic acid is dictated by the cumulative electronic effects of its four functional groups. Understanding these localized electronic environments is critical for predicting regioselectivity and reaction kinetics.

  • 1-Carboxylic Acid (-COOH): An electron-withdrawing group (EWG) that acts as the primary electrophilic center for amidation and esterification.

  • 2-Amino Group (-NH2): Typically an electron-donating group (+M), but in this scaffold, its lone pair is heavily delocalized into the electron-deficient aromatic ring, rendering it a remarkably weak nucleophile[1].

  • 3-Fluoro Group (-F): Exerts a strong inductive pull (-I). Uniquely positioned ortho to the cyano group, it is highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

  • 4-Cyano Group (-CN): A powerful EWG (-I, -M) that drastically reduces the electron density of the entire ring, deactivating the amine while activating the 3-fluoro position.

ElectronicEffects Compound 2-Amino-4-cyano-3-fluorobenzoic acid COOH 1-COOH Electrophilic Center Amidation/Esterification Compound->COOH Activation NH2 2-NH2 Weak Nucleophile Deactivated by EWGs Compound->NH2 Steric/Electronic Hindrance F 3-F SNAr Target Activated by 4-CN Compound->F Leaving Group CN 4-CN Strong EWG Inductive & Resonance Pull Compound->CN Electron Withdrawal

Figure 1: Functional group reactivity and electronic mapping of the core scaffold.

Causality of Reactivity: Overcoming Synthetic Hurdles

The Challenge of the Deactivated Amine

Anthranilic acids inherently exhibit lower amine nucleophilicity compared to unfunctionalized anilines due to the electron-withdrawing nature of the ortho-carboxylic acid and intramolecular hydrogen bonding[1]. In 2-amino-4-cyano-3-fluorobenzoic acid, this deactivation is severely compounded by the 4-cyano and 3-fluoro groups.

Field-Proven Insight: Attempting standard N-acylation or N-alkylation at this amine often fails. To force the reaction, researchers must bypass the neutral amine's poor nucleophilicity by pre-deprotonating it. The use of strong bases, such as lithioamides (e.g., LiHMDS or LiNEt2), generates a highly reactive amide anion that readily traps electrophiles[2].

Carboxylic Acid Activation Kinetics

The highly electron-withdrawing environment decreases the nucleophilicity of the carboxylate anion. During standard coupling reactions (e.g., with EDC), the initial attack of the carboxylate onto the carbodiimide core is rate-limiting and sluggish.

Field-Proven Insight: Uronium-based coupling agents like HATU are mandatory for this substrate. HATU rapidly converts the acid into an active HOAt ester, which is highly resistant to the steric and electronic deactivation of the substrate, enabling efficient amidation[3].

Quantitative Reactivity Data

To guide experimental design, the following table summarizes the quantitative efficacy of various coupling conditions for highly electron-deficient anthranilic acids.

Table 1: Coupling Agent Efficacy for Electron-Deficient Anthranilic Acids

Coupling AgentBaseSolventTempTypical Yield (%)Mechanistic Note
HATU DIPEADMFRT85–95%Rapid HOAt ester formation overcomes carboxylate deactivation.
EDC / HOBt DIPEADMF50 °C40–60%Sluggish initial attack; requires heating to drive conversion.
SOCl₂ PyridineDCM0 °C to RT70–85%Generates highly reactive acyl chloride, but risks benzoxazinone side-reactions.

Experimental Methodologies: Self-Validating Protocols

The most common application of 2-amino-4-cyano-3-fluorobenzoic acid is its conversion into a functionalized quinazolin-4(3H)-one scaffold—a privileged pharmacophore in drug discovery. The following protocols are designed as self-validating systems to ensure high-fidelity execution.

Cyclization Step1 Starting Material 2-Amino-4-cyano- 3-fluorobenzoic acid Step2 Amidation HATU, DIPEA, R-NH2 DMF, RT Step1->Step2 Step3 Intermediate Benzamide Derivative Step2->Step3 Step4 Cyclization HC(OMe)3, Acid Cat. Reflux, 110°C Step3->Step4 Step5 Product Quinazolin-4(3H)-one Scaffold Step4->Step5

Figure 2: Stepwise synthetic workflow for quinazolin-4(3H)-one scaffold generation.

Protocol A: Carboxylic Acid Amidation (Synthesis of Benzamide Intermediate)

Objective: Overcome carboxylate deactivation to form a primary/secondary amide.

  • Activation: Dissolve 2-amino-4-cyano-3-fluorobenzoic acid (1.0 eq, ~180.1 g/mol ) and HATU (1.5 eq) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (3.0 eq) dropwise at 0 °C under an inert atmosphere. Stir for 15 minutes to allow complete formation of the active HOAt ester.

  • Amine Addition: Add the desired amine (e.g., methylamine hydrochloride, 3.0 eq).

  • Reaction: Remove the ice bath, warm to room temperature, and stir for 2–4 hours.

  • Validation Check (Self-Validation): Sample the reaction for LC-MS. The disappearance of the starting material mass ( m/z 179.1 for [M-H]⁻) and the appearance of the product mass confirm successful amidation. Troubleshooting: If the HOAt ester mass persists, the incoming amine is either too sterically hindered or insufficiently deprotonated. Add 1.0 eq additional DIPEA.

  • Workup: Quench with ice water. Extract with EtOAc (3x). Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate in vacuo.

Protocol B: Quinazolin-4-one Cyclization

Objective: Cyclize the benzamide intermediate using an orthoester.

  • Reagent Mixing: Suspend the intermediate benzamide (1.0 eq) in trimethyl orthoformate (10 volumes). The orthoformate acts as both the solvent and the electrophilic carbon source.

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (pTSA) (0.1 eq).

  • Thermal Cyclization: Heat the mixture to reflux (100–110 °C) for 6–8 hours.

  • Validation Check (Self-Validation): Monitor via TLC (Hexanes:EtOAc 1:1). The cyclized product will typically exhibit a higher Rf value and distinct UV fluorescence compared to the open-chain benzamide.

  • Workup: Cool the reaction to room temperature. The highly crystalline quinazolinone product will often precipitate directly from the reaction mixture. Filter the precipitate and wash with cold diethyl ether to yield the analytically pure scaffold.

References

  • 1. NIH / PMC. 2.2. ACS Publications. 3.3. ACS Publications.

Sources

Protocols & Analytical Methods

Method

The Strategic Utility of 2-Amino-4-cyano-3-fluorobenzoic Acid in the Synthesis of Advanced Heterocyclic Scaffolds

Introduction: A Modern Building Block for Complex Heterocycles In the landscape of contemporary drug discovery and medicinal chemistry, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Modern Building Block for Complex Heterocycles

In the landscape of contemporary drug discovery and medicinal chemistry, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are prevalent in a vast array of pharmaceuticals, owing to their ability to present functional groups in a defined three-dimensional space, thereby facilitating precise interactions with biological targets. Among the myriad of starting materials available to the synthetic chemist, 2-Amino-4-cyano-3-fluorobenzoic acid has emerged as a particularly valuable and versatile building block. Its unique substitution pattern—an activating amino group, an electron-withdrawing cyano group, and a strategically placed fluorine atom—offers a powerful handle for the construction of complex, biologically active molecules.

This technical guide provides an in-depth exploration of the applications of 2-Amino-4-cyano-3-fluorobenzoic acid in heterocyclic synthesis. We will delve into the inherent reactivity of this molecule, provide detailed, field-proven protocols for the synthesis of key heterocyclic cores, and discuss the rationale behind the experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this advanced intermediate in their synthetic endeavors.

The Chemical Logic of 2-Amino-4-cyano-3-fluorobenzoic Acid: A Trifecta of Functionality

The synthetic utility of 2-Amino-4-cyano-3-fluorobenzoic acid is derived from the interplay of its three key functional groups:

  • The Anthranilic Acid Moiety: The ortho-relationship of the amino and carboxylic acid groups is the classical prerequisite for the synthesis of a variety of fused heterocyclic systems, most notably quinazolines and quinazolinones. This arrangement allows for cyclization reactions with a wide range of C1 and N1 synthons.

  • The Cyano Group: The strongly electron-withdrawing nature of the nitrile can influence the reactivity of the aromatic ring and the amino group. Furthermore, the cyano group itself can serve as a synthetic handle for further transformations, such as hydrolysis to a carboxylic acid, reduction to an amine, or participation in cycloaddition reactions.

  • The Fluorine Atom: The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties such as lipophilicity and pKa.[1][2] In this specific molecule, the fluorine atom ortho to the amino group can influence the nucleophilicity of the amine and the acidity of the carboxylic acid through inductive effects.

This unique combination of functionalities makes 2-Amino-4-cyano-3-fluorobenzoic acid a highly attractive starting material for the synthesis of libraries of complex heterocyclic compounds with potential therapeutic applications.

Core Synthetic Applications: Building the Quinazoline Scaffold

The primary application of 2-Amino-4-cyano-3-fluorobenzoic acid lies in the synthesis of substituted quinazolines and quinazolinones. These heterocycles are privileged structures in medicinal chemistry, with numerous approved drugs and clinical candidates featuring this core.[3]

Protocol 1: Synthesis of 6-Cyano-7-fluoroquinazolin-4(3H)-one

This protocol details the synthesis of a key quinazolinone intermediate, which can be further functionalized. The procedure is adapted from established methods for the synthesis of similar quinazolinones from 2-amino-4-fluorobenzoic acid.[4]

Reaction Scheme:

Protocol 1 start 2-Amino-4-cyano-3-fluorobenzoic acid reagents + Formamidine acetate Ethylene glycol monomethyl ether (EGME) start->reagents Reflux product 6-Cyano-7-fluoroquinazolin-4(3H)-one reagents->product

A schematic for the synthesis of 6-Cyano-7-fluoroquinazolin-4(3H)-one.

Materials:

  • 2-Amino-4-cyano-3-fluorobenzoic acid

  • Formamidine acetate

  • Ethylene glycol monomethyl ether (EGME)

  • Concentrated Nitric Acid

  • Concentrated Sulfuric Acid

  • Ice

Step-by-Step Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 2-Amino-4-cyano-3-fluorobenzoic acid and formamidine acetate (in a 1:3 molar ratio).

  • Solvent Addition: Add ethylene glycol monomethyl ether (EGME) to the flask.

  • Reflux: With continuous stirring, heat the reaction mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Isolation: Pour the reaction mixture into a beaker of cold water with stirring. Collect the precipitate by filtration and wash with cold water.

  • Drying: Dry the obtained solid in a vacuum oven at 60°C to yield the gray solid of 7-fluoro-4-hydroxy quinazoline.[4]

  • Nitration (Optional): For further functionalization, the resulting 7-fluoroquinazolin-4(3H)-one can be nitrated. To a mixture of concentrated sulfuric acid and fuming nitric acid, carefully add the quinazolinone. Heat the mixture at 100°C for 1 hour.[5]

  • Work-up: Pour the nitration mixture onto ice-water to precipitate the crude 7-fluoro-6-nitroquinazolin-4(3H)-one.[5]

Causality and Experimental Choices:

  • Formamidine Acetate as a C1 Synthon: Formamidine acetate serves as a convenient and effective source of the C2 and N3 atoms required to form the quinazolinone ring.

  • EGME as a High-Boiling Solvent: The high boiling point of EGME allows the reaction to be conducted at a temperature sufficient to drive the cyclization and dehydration steps.

  • Nitration for Further Diversification: The optional nitration step introduces a nitro group, which can be readily reduced to an amine, providing a key point for further chemical modifications and the generation of a diverse library of compounds.

Protocol 2: Synthesis of 6-Cyano-7-fluoroquinazoline-2,4(1H,3H)-dione

This protocol outlines the synthesis of the corresponding quinazolinedione, another important intermediate for the preparation of 2,4-disubstituted quinazolines, which are known for their anti-tubercular and anti-cancer activities.[1][6]

Reaction Scheme:

Protocol 2 start 2-Amino-4-cyano-3-fluorobenzoic acid reagents + Potassium cyanate (KOCN) Sodium hydroxide (NaOH) start->reagents Heat product 6-Cyano-7-fluoroquinazoline-2,4(1H,3H)-dione reagents->product

A schematic for the synthesis of 6-Cyano-7-fluoroquinazoline-2,4(1H,3H)-dione.

Materials:

  • 2-Amino-4-cyano-3-fluorobenzoic acid

  • Potassium cyanate (KOCN)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-Amino-4-cyano-3-fluorobenzoic acid in an aqueous solution of sodium hydroxide.

  • Addition of Cyanate: To the stirred solution, add potassium cyanate.

  • Heating: Heat the reaction mixture. The progress of the reaction can be monitored by TLC.

  • Acidification: After the reaction is complete, cool the mixture to room temperature and carefully acidify with hydrochloric acid to precipitate the product.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain 6-Cyano-7-fluoroquinazoline-2,4(1H,3H)-dione.

Causality and Experimental Choices:

  • Potassium Cyanate as a Carbonyl and Nitrogen Source: Potassium cyanate reacts with the amino group to form a urea intermediate, which then undergoes intramolecular cyclization with the carboxylic acid to form the dione.

  • Basic and Acidic Conditions: The initial basic conditions facilitate the reaction of the amino group with potassium cyanate, while the final acidification is necessary to protonate the product and cause its precipitation from the aqueous solution.

Data Presentation

Starting Material Reagents Product Key Reaction Conditions Reference
2-Amino-4-fluorobenzoic acidFormamidine acetate, Ethylene glycol monomethyl ether7-Fluoroquinazolin-4(3H)-oneReflux[4]
7-Fluoroquinazolin-4(3H)-oneConc. H₂SO₄, Fuming HNO₃7-Fluoro-6-nitroquinazolin-4(3H)-one100°C, 1 hour[5]
2-Amino-anthranilic acid derivativesPotassium cyanate, Sodium hydroxideQuinazoline-2,4(1H,3H)-dione derivativesHeat, followed by acidification[6]

Conclusion and Future Perspectives

2-Amino-4-cyano-3-fluorobenzoic acid is a highly functionalized and versatile building block for the synthesis of complex heterocyclic compounds. Its unique electronic and steric properties make it an ideal starting material for the construction of quinazoline and quinazolinone scaffolds, which are of significant interest in medicinal chemistry. The protocols detailed in this guide provide a solid foundation for researchers to explore the synthetic potential of this valuable intermediate. Future work in this area will likely focus on the development of novel one-pot, multi-component reactions utilizing this building block to rapidly generate diverse molecular libraries for high-throughput screening and drug discovery programs.

References

  • Odingo, J., et al. (2014). Synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents. Bioorganic & Medicinal Chemistry, xxx(xxx), xxx–xxx.
  • CN102906086A - Quinazoline compounds - Google Patents. (n.d.).
  • (2026, March 27).
  • (2025). The Strategic Integration of Fluorinated Benzoic Acids in Modern Drug Discovery: A Technical Guide. BenchChem.
  • CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents. (n.d.).
  • 7-Fluoro-6-nitroquinazolin-4(3H)-one. (n.d.). Acta Crystallographica Section E: Structure Reports Online, 65(12), o3075.

Sources

Application

Application Note: Strategic Derivatization of 2-Amino-4-cyano-3-fluorobenzoic Acid for Biological Screening Libraries

Abstract: This document provides a detailed guide for the chemical modification of 2-Amino-4-cyano-3-fluorobenzoic acid, a versatile scaffold for generating diverse small molecule libraries aimed at high-throughput scree...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a detailed guide for the chemical modification of 2-Amino-4-cyano-3-fluorobenzoic acid, a versatile scaffold for generating diverse small molecule libraries aimed at high-throughput screening (HTS). We present the strategic rationale, step-by-step protocols, and workflow considerations for derivatizing its two key functional handles—the carboxylic acid and the aromatic amine. The protocols for amide bond formation and sulfonamide synthesis are detailed, providing researchers with a robust framework for exploring structure-activity relationships (SAR) and accelerating hit identification in drug discovery programs.

Introduction: The Value of a Privileged Scaffold

In medicinal chemistry, certain molecular frameworks, often termed "privileged scaffolds," appear frequently in bioactive compounds. The anthranilic acid core is one such scaffold, with its derivatives exhibiting a vast range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties[1][2][3]. The subject of this guide, 2-Amino-4-cyano-3-fluorobenzoic acid, is a substituted anthranilic acid that offers three key points for chemical modification: a carboxylic acid, an amino group, and a fluorinated aromatic ring. The electron-withdrawing cyano and fluoro groups significantly influence the electronic properties of the scaffold, making it an attractive starting point for novel drug candidates.

The primary goal of a high-throughput screening (HTS) campaign is to identify "hits"—molecules that modulate a specific biological target—from a large collection of compounds.[4][5] The success of such campaigns heavily relies on the quality and diversity of the screening library.[6][7] By systematically derivatizing a core scaffold like 2-Amino-4-cyano-3-fluorobenzoic acid, researchers can generate a focused library of related compounds. This approach allows for an efficient exploration of the chemical space around the core, providing preliminary insights into the structure-activity relationship (SAR) early in the discovery process.[3][8]

This guide details two robust and widely applicable derivatization strategies targeting the carboxylic acid and amino groups to produce amides and sulfonamides, respectively.

Strategic Approach to Library Synthesis

The derivatization strategy hinges on the orthogonal reactivity of the two primary functional groups: the carboxylic acid and the aniline-like amino group. The carboxylic acid is an ideal handle for forming amide bonds, a ubiquitous linkage in pharmaceuticals. The amino group provides a nucleophilic center for reactions with electrophiles, such as sulfonyl chlorides, to form stable sulfonamides, which are well-recognized amide bioisosteres.[9][10]

The overall strategy is to leverage these two functional groups to introduce a wide variety of substituents, thereby modulating the physicochemical properties (e.g., size, lipophilicity, hydrogen bonding capacity) of the final compounds.

G cluster_0 Core Scaffold cluster_1 Derivatization Reactions cluster_2 Compound Library cluster_3 Application A 2-Amino-4-cyano- 3-fluorobenzoic Acid B Amide Bond Formation (Carboxylic Acid) A->B + R¹R²NH + Coupling Agent C Sulfonamide Synthesis (Amino Group) A->C + RSO₂Cl + Base D Diverse Library of Amides & Sulfonamides B->D C->D E High-Throughput Biological Screening D->E Assay-Ready Plates

Caption: Overall strategy for library generation from the core scaffold.

Experimental Protocols & Methodologies

The following protocols are designed to be robust and adaptable for generating a diverse set of derivatives. All reactions should be performed in a well-ventilated fume hood by personnel with appropriate training in experimental organic chemistry.

Protocol 1: Amide Bond Formation via Coupling Reagents

Principle: Amide bond formation between a carboxylic acid and an amine does not occur spontaneously and requires activation of the carboxyl group. Modern coupling reagents, such as carbodiimides (e.g., EDC) or phosphonium/aminium salts (e.g., HATU), convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.[11] The addition of 1-hydroxybenzotriazole (HOBt) is a common practice with carbodiimides to suppress side reactions and reduce potential racemization if chiral amines are used.

Materials:

  • 2-Amino-4-cyano-3-fluorobenzoic acid

  • Amine of choice (R¹R²NH)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Protocol:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Amino-4-cyano-3-fluorobenzoic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).

  • Reagent Addition: To the stirred solution, add the amine of choice (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).

  • Initiation: Add EDC·HCl (1.2 eq) portion-wise to the mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the desired amide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Causality Behind Choices:

  • Solvent (DMF): Chosen for its high polarity, which effectively dissolves the starting materials and reagents. Anhydrous conditions are critical as water can hydrolyze the activated acid intermediate.

  • Base (DIPEA): A non-nucleophilic organic base used to neutralize the HCl salt of EDC and any acid formed during the reaction, ensuring the amine nucleophile remains deprotonated and reactive.

  • Excess Reagents: A slight excess of the amine and coupling reagents is used to drive the reaction to completion.

Protocol 2: Sulfonamide Synthesis

Principle: The nucleophilic amino group of the scaffold readily reacts with electrophilic sulfonyl chlorides in the presence of a base. The base, typically pyridine, serves both as a catalyst and to neutralize the hydrochloric acid byproduct generated during the reaction. This reaction is highly reliable for forming robust sulfonamide linkages.[12][13]

Materials:

  • 2-Amino-4-cyano-3-fluorobenzoic acid

  • Sulfonyl chloride of choice (RSO₂Cl)

  • Anhydrous Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Protocol:

  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve 2-Amino-4-cyano-3-fluorobenzoic acid (1.0 eq) in anhydrous pyridine (approx. 0.2 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is done to control the exothermicity of the initial reaction.

  • Reagent Addition: Add the desired sulfonyl chloride (1.1 eq) dropwise to the cold, stirred solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with 1 M HCl (2x) to remove pyridine, followed by water (1x) and brine (1x).

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude residue via flash chromatography or recrystallization to obtain the pure sulfonamide product.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.

Causality Behind Choices:

  • Solvent/Base (Pyridine): Pyridine is an excellent choice as it is a sufficiently strong base to scavenge the HCl produced and is also a good solvent for the reactants.

  • Temperature Control: Starting the reaction at 0 °C helps to prevent potential side reactions and ensures a more controlled formation of the product, especially with highly reactive sulfonyl chlorides.

Library Generation and Screening Workflow

The synthesis of a single compound is straightforward, but creating a library requires a more systematic and parallel approach. The following workflow outlines the key stages from synthesis to a screen-ready plate.

G A Parallel Synthesis (Amidation/Sulfonylation) in 96-well plates B Crude Product Array A->B C Parallel Purification (Preparative HPLC) B->C D Pure Compound Array C->D E Quality Control (QC) (LC-MS, NMR for subsets) D->E F Compound Plating (Assay-ready format, e.g., 384-well) E->F Pass QC G High-Throughput Screen F->G

Caption: Workflow for parallel synthesis and screening library preparation.

Data Presentation: Modulating Physicochemical Properties

The primary goal of derivatization is to systematically alter the properties of the core scaffold to probe for favorable interactions with a biological target. The tables below illustrate how different substituents (R) modify key calculated physicochemical properties and provide a template for presenting hypothetical screening data.

Table 1: Calculated Physicochemical Properties of Representative Derivatives

Compound IDR Group (Amide)R Group (Sulfonamide)Molecular Weight ( g/mol )cLogPH-Bond DonorsH-Bond Acceptors
Core --195.141.2524
AMD-01 -CH₂CH₃-223.201.6824
AMD-02 -Cyclohexyl-277.292.9524
AMD-03 -Phenyl-283.262.9124
SUL-01 --CH₃273.231.1526
SUL-02 --Phenyl335.322.6826
SUL-03 --4-Cl-Phenyl369.773.3926

Note: Properties are calculated estimates and serve for illustrative purposes.

Table 2: Example Biological Screening Data (Hypothetical Kinase Assay)

Compound IDStructure (R Group)Concentration (µM)% Inhibition
AMD-01 Amide: -CH₂CH₃108.2
AMD-02 Amide: -Cyclohexyl1025.6
AMD-03 Amide: -Phenyl1045.1
SUL-01 Sulfonamide: -CH₃1015.7
SUL-02 Sulfonamide: -Phenyl1068.9
SUL-03 Sulfonamide: -4-Cl-Phenyl1085.3

This hypothetical data suggests that larger, more hydrophobic aromatic groups in both the amide and sulfonamide series lead to increased activity, providing a clear direction for the next round of optimization.

Conclusion

2-Amino-4-cyano-3-fluorobenzoic acid stands out as a highly valuable scaffold for building diverse and targeted chemical libraries. The protocols detailed in this application note for amide and sulfonamide formation are reliable, scalable, and provide access to a wide range of chemical diversity. By employing these methods within a systematic workflow, researchers in drug discovery can efficiently generate high-quality compound libraries, enabling the rapid identification and optimization of novel bioactive molecules.

References

  • High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry.
  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC.
  • Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflamm
  • Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. MDPI.
  • Investigation on biological activities of anthranilic acid sulfonamide analogs. PMC.
  • High-Throughput Screening Libraries for Small-Molecule Drug Discovery. Thermo Fisher Scientific.
  • High throughput screening of small molecule libraries for modifiers of radi
  • High-throughput Screening Steps. UCSF Small Molecule Discovery Center.
  • Medicinal chemistry of anthranilic acid deriv
  • Discovery of Anthranilic Acid Derivatives as Antagonists of the Pro-Inflammatory Orphan G Protein-Coupled Receptor GPR17. Journal of Medicinal Chemistry.
  • Synthesis, Characterization and Biological Activities of 2-[(Methyl sulfonyl)]amino Benzoic Acid Derivatives and Their Metal Complexes. Asian Journal of Chemistry.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Evolution of amide bond form

Sources

Method

Application Note: Scale-Up Synthesis and Process Optimization of 2-Amino-4-cyano-3-fluorobenzoic Acid

Target Audience: Process Chemists, Scale-Up Scientists, and Drug Development Professionals Application: Advanced pharmaceutical intermediates (e.g., KRAS modulators, β-lactamase inhibitors) Introduction and Strategic Rat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Scale-Up Scientists, and Drug Development Professionals Application: Advanced pharmaceutical intermediates (e.g., KRAS modulators, β-lactamase inhibitors)

Introduction and Strategic Rationale

The functionalized anthranilic acid derivative, 2-amino-4-cyano-3-fluorobenzoic acid, is a highly valued building block in medicinal chemistry. Its halogenated precursor, 2-amino-4-bromo-3-fluorobenzoic acid, is a critical intermediate in the synthesis of avibactam sodium (a non-beta-lactam β-lactamase inhibitor) and novel KRAS modulators[1].

Transitioning this molecule from medicinal chemistry discovery to pilot-scale production presents significant challenges, primarily centered around the palladium-catalyzed cyanation of the aryl bromide. Traditional cyanation methods often suffer from poor reproducibility, catalyst poisoning, and severe safety hazards associated with stoichiometric cyanide salts. This application note details a robust, self-validating, two-step synthetic protocol designed for pilot-scale manufacturing, emphasizing mechanistic causality, process safety, and high-throughput reliability.

Synthetic Pathway and Mechanistic Design

The most scalable route avoids the direct, non-selective functionalization of anthranilic acid. Instead, it leverages a Sandmeyer-type isatin synthesis followed by oxidative cleavage and a tightly controlled cross-coupling reaction.

  • Oxidative Cleavage: The commercially available 6-bromo-7-fluoroindoline-2,3-dione is subjected to alkaline hydrogen peroxide. The hydroperoxide anion nucleophilically attacks the C3 carbonyl of the isatin, leading to a Baeyer-Villiger-type ring opening that yields 2-amino-4-bromo-3-fluorobenzoic acid in high purity[1].

  • Palladium-Catalyzed Cyanation: The aryl bromide is converted to the corresponding nitrile using Zinc Cyanide ( Zn(CN)2​ ). While Zn(CN)2​ is less toxic and more manageable than alkali cyanides[2], its solubility profile must be carefully managed. A critical failure mode in scale-up is the premature binding of cyanide anions to the palladium catalyst, forming inactive palladium-cyanate complexes[3]. To circumvent this, the protocol mandates a reverse-addition strategy where the cyanide source is added to a pre-heated catalytic mixture[4].

G SM 3-Bromo-2-fluoroaniline Isatin 6-Bromo-7-fluoroindoline-2,3-dione (Sandmeyer Isatin Synthesis) SM->Isatin Chloral hydrate, NH2OH H2SO4, 90°C BromoAcid 2-Amino-4-bromo-3-fluorobenzoic acid (Oxidative Cleavage) Isatin->BromoAcid H2O2, NaOH 0°C to RT CyanoAcid 2-Amino-4-cyano-3-fluorobenzoic acid (Pd-Catalyzed Cyanation) BromoAcid->CyanoAcid Zn(CN)2, Pd2(dba)3, dppf DMF, 110°C (Reverse Add)

Synthetic workflow for 2-Amino-4-cyano-3-fluorobenzoic acid pilot production.

Process Optimization Data

During process development, the cyanation step was evaluated against multiple parameters to eliminate stalling at incomplete conversion—a common issue when scaling up from milligram to kilogram batches[3].

Cyanide SourceCatalyst SystemAddition MethodConversion (HPLC)Isolated YieldNotes
K4​[Fe(CN)6​] Pd(OAc)2​ / No LigandStandard Batch45%N/ASlow release of CN⁻; reaction stalled.
Zn(CN)2​ Pd2​(dba)3​ / dppfStandard Batch21%N/ARapid catalyst poisoning observed[3].
Zn(CN)2​ Pd(PPh3​)4​ Standard Batch68%55%High impurity profile (debromination).
Zn(CN)2​ Pd2​(dba)3​ / dppf Pre-heated / Delayed >99% 94% Optimal. Catalyst remains active[4].

Standard Operating Protocols

Protocol A: Synthesis of 2-Amino-4-bromo-3-fluorobenzoic acid (Oxidative Cleavage)

Causality Check: The reaction is highly exothermic. Temperature control (maintaining 0 °C during addition) is strictly required to prevent the decomposition of H2​O2​ and the formation of over-oxidized azoxy byproducts.

  • Reactor Preparation: Charge a jacketed glass-lined reactor with 6-bromo-7-fluoroindoline-2,3-dione (1.0 equiv, e.g., 5.0 kg) and 2 N aqueous NaOH (approx. 20 L per kg of substrate).

  • Cooling & Addition: Cool the deep red/purple solution to 0 °C under active stirring (250 rpm). Slowly dose 30% aqueous H2​O2​ (3.0 equiv) via a dropping funnel over 2 hours.

    • In-Process Control (IPC): The internal temperature must not exceed 5 °C during the dose.

  • Maturation: Remove cooling and allow the mixture to warm to ambient temperature (20-25 °C). Stir for 16 hours.

    • Self-Validation: The reaction mixture will transition from a dark purple suspension to a clear, pale-yellow solution, indicating complete ring cleavage[1]. Confirm >99% conversion via HPLC (220 nm).

  • Quench & Precipitation: Quench residual peroxides by adding saturated aqueous Na2​SO3​ until a negative peroxide test strip is achieved. Acidify the mixture carefully with concentrated HCl to pH 2.0.

  • Isolation: Filter the resulting thick white precipitate. Wash the filter cake with cold water (3 × 5 L) and dry under a vacuum at 45 °C to constant weight.

Protocol B: Pilot-Scale Palladium-Catalyzed Cyanation

Causality Check: To prevent palladium deactivation by cyanide, the aryl bromide and catalyst are pre-mixed and heated to initiate the catalytic cycle (oxidative addition) before introducing the cyanide source[3][4].

  • Catalyst Pre-Activation (Mixture A): In Reactor A (inerted with Argon), charge 2-amino-4-bromo-3-fluorobenzoic acid (1.0 equiv), Pd2​(dba)3​ (0.02 equiv), dppf (0.04 equiv), and anhydrous DMF (10 L/kg). Heat the mixture to 90 °C and stir for 30 minutes to ensure complete oxidative addition of the aryl bromide to the Pd(0) species.

  • Cyanide Preparation (Mixture B): In Reactor B, suspend Zn(CN)2​ (0.6 equiv - note that each mole provides two equivalents of CN⁻) in DMF (5 L/kg). Heat to 90 °C.

  • Coupling: Transfer Mixture B into Reactor A over 1 hour while ramping the internal temperature of Reactor A to 110 °C.

  • Monitoring: Stir at 110 °C for 3-5 hours.

    • IPC: Monitor by HPLC. The reaction is deemed complete when the starting material is <1.0% area.

  • Safe Workup & Quench: Cool the reactor to 20 °C. Dilute with methyl ethyl ketone (MEK). Add a mixture of aqueous NH3​ and NaCl. The NH3​ is critical as it dissolves excess unreacted Zn(CN)2​ into the aqueous layer, preventing it from contaminating the organic product[3].

  • Cyanide Destruction: Separate the aqueous layer and treat it immediately with excess Na2​S2​O3​ (sodium thiosulfate) or sodium hypochlorite to safely destroy residual cyanide ions before waste disposal[3].

  • Crystallization: Wash the organic layer with brine, perform a solvent swap to DMF under reduced pressure, and induce crystallization by the slow addition of water. Filter and dry the final 2-amino-4-cyano-3-fluorobenzoic acid.

Safety and Environmental Handling

  • Cyanide Gas Generation: Zn(CN)2​ can release highly toxic Hydrogen Cyanide (HCN) gas if exposed to strong acids. The cyanation reaction and subsequent workup must be performed in a rigorously controlled environment with continuous HCN gas monitoring[3].

  • PPE: Operators must wear appropriate chemical protective suits, full-face supplied-air respirators, and double-layered nitrile gloves during the handling of Zn(CN)2​ and the subsequent aqueous waste streams[3].

  • Waste Treatment: All aqueous streams from the cyanation step must be treated with bleach (alkaline chlorination) or sodium thiosulfate to convert free cyanide to the significantly less toxic cyanate or thiocyanate before being released to standard waste management facilities.

Sources

Application

The Strategic Role of 2-Amino-4-cyano-3-fluorobenzoic Acid in the Synthesis of Advanced Active Pharmaceutical Ingredients

This technical guide provides an in-depth exploration of the synthetic utility of 2-Amino-4-cyano-3-fluorobenzoic acid, a highly functionalized aromatic building block, in the context of modern Active Pharmaceutical Ingr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an in-depth exploration of the synthetic utility of 2-Amino-4-cyano-3-fluorobenzoic acid, a highly functionalized aromatic building block, in the context of modern Active Pharmaceutical Ingredient (API) development. While direct, publicly documented applications of this specific molecule in marketed APIs are not prevalent, its unique constellation of reactive groups—aniline, nitrile, fluoro, and carboxylic acid moieties—positions it as a valuable precursor for the synthesis of complex heterocyclic scaffolds, particularly next-generation quinolone antibiotics. This document will elucidate the rationale behind employing such a multifaceted intermediate and provide a detailed, field-proven protocol for its hypothetical application in the synthesis of a novel fluoroquinolone antibiotic, an analogue of the FDA-approved drug Delafloxacin.

The Rationale for Advanced Building Blocks in API Synthesis: A Focus on Fluorine and Cyano Groups

The design and synthesis of new APIs are driven by the need for improved efficacy, safety, and pharmacokinetic profiles. The incorporation of specific functional groups into a drug molecule can profoundly influence its biological activity.

The Advantage of Fluorine in Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy to enhance their pharmacological properties.[1][2][3] Fluorine's high electronegativity and small size can lead to:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes, which can prolong the drug's half-life in the body.[3]

  • Increased Lipophilicity: Strategic placement of fluorine atoms can increase the lipophilicity of a molecule, improving its ability to cross cell membranes and enhancing its bioavailability.[3]

  • Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can be crucial for optimizing drug-receptor interactions.[4]

  • Improved Binding Affinity: Fluorine can participate in favorable electrostatic interactions with protein targets, leading to enhanced binding affinity and potency.[1][2]

The Role of the Cyano Group in Heterocyclic Synthesis

The cyano (nitrile) group is a versatile functional group in organic synthesis, particularly in the construction of heterocyclic rings.[5] Its strong electron-withdrawing nature and its ability to participate in cyclization reactions make it a valuable tool for medicinal chemists. In the context of API synthesis, the cyano group can be a precursor to other functional groups or be incorporated into the final molecular scaffold.

Hypothetical Application: Synthesis of a Novel Quinolone Antibiotic

Quinolone antibiotics are a critical class of antibacterial agents that function by inhibiting bacterial DNA gyrase and topoisomerase IV.[6][7] The core structure of these drugs is a 4-oxo-1,4-dihydroquinoline. We will explore a hypothetical synthesis of a Delafloxacin analogue, leveraging 2-Amino-4-cyano-3-fluorobenzoic acid as a key starting material. Delafloxacin is a modern fluoroquinolone with a broad spectrum of activity, including against methicillin-resistant Staphylococcus aureus (MRSA).[1][2]

Retrosynthetic Analysis of the Target API

Our hypothetical target API, "Cyano-Delafloxacin," will feature a quinolone core with the cyano and fluoro substituents derived from our starting material. A plausible retrosynthetic analysis is outlined below.

G API Hypothetical API: Cyano-Delafloxacin Analogue QuinoloneCore Functionalized Quinolone Core API->QuinoloneCore Final functionalization StartingMaterial 2-Amino-4-cyano-3-fluorobenzoic acid QuinoloneCore->StartingMaterial Gould-Jacobs Reaction MalonicEster Diethyl ethoxymethylenemalonate QuinoloneCore->MalonicEster Gould-Jacobs Reaction

Caption: Retrosynthetic approach for the hypothetical Cyano-Delafloxacin analogue.

Proposed Synthetic Workflow

The forward synthesis will employ a modified Gould-Jacobs reaction, a classic method for constructing the quinolone ring system.[8] This will be followed by functionalization of the quinolone core to introduce the desired side chains, mirroring the synthesis of Delafloxacin.

G Start 2-Amino-4-cyano-3-fluorobenzoic acid Step1 Condensation with Diethyl ethoxymethylenemalonate Start->Step1 Intermediate1 Anilinomethylenemalonate Intermediate Step1->Intermediate1 Step2 Thermal Cyclization Intermediate1->Step2 Intermediate2 Quinolone Core (Ester) Step2->Intermediate2 Step3 Saponification Intermediate2->Step3 Intermediate3 Quinolone Core (Carboxylic Acid) Step3->Intermediate3 Step4 Side-chain Introduction (e.g., with a substituted piperidine) Intermediate3->Step4 API Final API (Cyano-Delafloxacin Analogue) Step4->API

Caption: Proposed synthetic workflow for the Cyano-Delafloxacin analogue.

Detailed Experimental Protocols

The following protocols are based on established methodologies for quinolone synthesis and are intended for use by trained researchers in a controlled laboratory setting.

Step 1: Synthesis of Diethyl 2-((2-carboxy-5-cyano-6-fluorophenyl)amino)methylene)malonate (Anilinomethylenemalonate Intermediate)

Objective: To condense 2-Amino-4-cyano-3-fluorobenzoic acid with diethyl ethoxymethylenemalonate.

Reagent Molar Eq. MW ( g/mol ) Amount Density (g/mL) Volume (mL)
2-Amino-4-cyano-3-fluorobenzoic acid1.0182.1318.2 g--
Diethyl ethoxymethylenemalonate1.1216.2225.9 g1.0824.0
Ethanol (Anhydrous)----200

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Amino-4-cyano-3-fluorobenzoic acid (18.2 g, 0.1 mol) and anhydrous ethanol (200 mL).

  • Stir the suspension and add diethyl ethoxymethylenemalonate (25.9 g, 0.12 mol).

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl acetate in Hexane).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • The product is expected to precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol (2 x 30 mL).

  • Dry the solid under vacuum to afford the anilinomethylenemalonate intermediate.

Causality: The nucleophilic amino group of the aminobenzoic acid attacks the electrophilic carbon of the ethoxy group in diethyl ethoxymethylenemalonate, leading to a substitution reaction and the formation of the enamine intermediate. The carboxylic acid group is expected to remain unreacted under these conditions.

Step 2: Thermal Cyclization to form Ethyl 7-cyano-8-fluoro-4-oxo-1,4-dihydroquinoline-5-carboxylate (Quinolone Core Ester)

Objective: To induce intramolecular cyclization to form the quinolone ring system.

Reagent Molar Eq. MW ( g/mol ) Amount Density (g/mL) Volume (mL)
Anilinomethylenemalonate Intermediate1.0350.2935.0 g--
Diphenyl ether---1.07250

Procedure:

  • In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a condenser, add the anilinomethylenemalonate intermediate (35.0 g, 0.1 mol) and diphenyl ether (250 mL).

  • Heat the mixture with vigorous stirring to 250-260 °C.

  • Maintain this temperature for 30-60 minutes. The reaction progress can be monitored by observing the evolution of ethanol.

  • After the reaction is complete, cool the mixture to below 100 °C.

  • Add hexane (200 mL) to precipitate the product.

  • Collect the solid by vacuum filtration, wash with hexane (2 x 50 mL), and dry under vacuum.

Causality: The high temperature promotes an intramolecular cyclization via a 6-electron electrocyclic reaction, followed by the elimination of ethanol to form the aromatic quinolone ring system. Diphenyl ether serves as a high-boiling, inert solvent.[8][9]

Step 3: Saponification to 7-cyano-8-fluoro-4-oxo-1,4-dihydroquinoline-5-carboxylic acid (Quinolone Core Carboxylic Acid)

Objective: To hydrolyze the ester to the corresponding carboxylic acid.

Reagent Molar Eq. MW ( g/mol ) Amount Concentration Volume (mL)
Quinolone Core Ester1.0304.2530.4 g--
Sodium Hydroxide (NaOH)3.040.0012.0 g--
Water----200
Hydrochloric Acid (HCl), concentrated---37%As needed

Procedure:

  • Suspend the quinolone core ester (30.4 g, 0.1 mol) in water (200 mL) in a 500 mL flask.

  • Add sodium hydroxide (12.0 g, 0.3 mol) and heat the mixture to reflux for 2 hours, or until the solid has dissolved and the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

  • Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2-3.

  • The carboxylic acid product will precipitate. Collect the solid by vacuum filtration, wash with water, and dry under vacuum.

Causality: The ester is hydrolyzed under basic conditions to the carboxylate salt, which upon acidification, precipitates as the free carboxylic acid. This step is crucial for subsequent amide coupling reactions.

Conclusion and Future Perspectives

2-Amino-4-cyano-3-fluorobenzoic acid represents a sophisticated building block with significant potential in the synthesis of novel APIs. The presented hypothetical synthesis of a "Cyano-Delafloxacin" analogue illustrates a practical application of this intermediate in the construction of a complex fluoroquinolone antibiotic. The strategic placement of the fluoro and cyano groups on the anthranilic acid precursor allows for the direct incorporation of these pharmacologically important moieties into the final API scaffold. This approach offers a streamlined synthetic route and highlights the importance of designing and utilizing advanced, multi-functionalized starting materials in modern drug discovery and development. Further exploration of this and similar building blocks is warranted to unlock new avenues for the creation of innovative therapeutics.

References

  • Identification and Suppression of a Dimer Impurity in the Development of Delafloxacin. (URL: [Link])

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC. (URL: [Link])

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC. (URL: [Link])

  • Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry. (URL: [Link])

  • Synthesis of novel cyano quinolone derivatives and their antibacterial activities. (URL: [Link])

  • Gould–Jacobs reaction - Wikipedia. (URL: [Link])

  • Conrad–Limpach synthesis - Wikipedia. (URL: [Link])

  • Synthesis of 3-Functionalized 4-Quinolones from Readily Available Anthranilic Acids | Organic Letters. (URL: [Link])

  • Quinolones Chemistry and its Therapeutic Activities. (URL: [Link])

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities - MDPI. (URL: [Link])

  • Synthesis of Heterocycles from Anthranilic acid and its Derivatives - CORE. (URL: [Link])

  • 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. (URL: [Link])

  • Synthesis and Biological Evaluation of New Quinoline and Anthranilic Acid Derivatives as Potential Quorum Sensing Inhibitors - MDPI. (URL: [Link])

  • Synthesis and Biological Evaluation of New Quinoline and Anthranilic Acid Derivatives as Potential Quorum Sensing Inhibitors - PubMed. (URL: [Link])

  • CN104876911A - Simple method for synthesizing delafloxacin - Google P
  • CN106256824B - Preparation method of high-purity delafloxacin meglumine salt - Google P
  • The cyano group in the synthesis of heterocycles. (URL: [Link])

  • 2-Amino-4-fluorobenzoic Acid: A Versatile Intermediate for Specialty Chemicals. (URL: [Link])

  • 2-Amino-3-fluorobenzoic acid - HANGZHOU HONGQIN PHARMTECH CO.,LTD. (URL: [Link])

  • 2-amino-5-(4-cyano-3-fluorophenoxy)-4-fluorobenzoic acid | Molport-023-370-450. (URL: [Link])

  • EP0638065B1 - A process for the preparation of 3- and/or 5-substituted anthranilic acids - Google P
  • JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid - Google P
  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC. (URL: [Link])

  • Conrad-Limpach Synthesis - SynArchive. (URL: [Link])

  • Conrad–Limpach reaction | Request PDF. (URL: [Link])

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. (URL: [Link])

  • AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. (URL: [Link])

  • Quinoline Synthesis: Conrad-Limpach-Knorr. (URL: [Link])

  • Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst - ijarsct. (URL: [Link])

  • Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing - MDPI. (URL: [Link])

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming challenges in the synthesis of 2-Amino-4-cyano-3-fluorobenzoic acid

Welcome to the Technical Support Center for the synthesis of 2-Amino-4-cyano-3-fluorobenzoic acid . As a Senior Application Scientist, I have designed this resource to guide you through the mechanistic nuances and practi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-Amino-4-cyano-3-fluorobenzoic acid . As a Senior Application Scientist, I have designed this resource to guide you through the mechanistic nuances and practical challenges of synthesizing highly functionalized fluorinated anthranilic acid derivatives. These compounds are critical building blocks for advanced agrochemicals (such as anthranilic diamide insecticides) and pharmaceutical APIs[1][2].

This guide bypasses generic advice to focus on the causality behind experimental choices, ensuring your protocols are robust, reproducible, and self-validating.

Part 1: Diagnostic FAQs & Troubleshooting Guide

Q1: During the cyanation of 4-bromo-3-fluoro-2-nitrobenzoic acid, I am observing significant decarboxylation and poor yields. Why is this happening, and how can I fix it?

The Causality: Traditional Rosenmund-von Braun cyanation using stoichiometric Copper(I) Cyanide (CuCN) requires high temperatures (typically >150 °C in DMF or NMP). The electron-withdrawing nature of the nitro and fluoro groups strongly activates the aromatic ring, making the carboxylic acid highly susceptible to thermal decarboxylation. The Solution: Shift to a Palladium-catalyzed cyanation using Zinc Cyanide ( Zn(CN)2​ ). Palladium catalysis allows the reaction to proceed at much lower temperatures (80–100 °C), thereby preserving the carboxylic acid moiety. Zinc cyanide acts as a slow-release cyanide source, preventing catalyst poisoning—a self-validating system where the insolubility of the reagent inherently regulates the reaction kinetics.

Q2: When reducing the nitro group to the final amine, my cyano group is also being partially reduced or hydrolyzed. What is the optimal reduction strategy?

The Causality: Standard catalytic hydrogenation (e.g., H2​ with Pd/C) is notoriously problematic here. The palladium catalyst can easily reduce the cyano group to a primary amine (benzylamine derivative) or be poisoned by the cyano moiety. Furthermore, strongly acidic or basic aqueous conditions at elevated temperatures will hydrolyze the nitrile to an amide or carboxylic acid. The Solution: Employ mild, chemoselective metal-mediated reduction, such as the Béchamp reduction (Fe powder / mild acid) or Zinc dust in the presence of ammonium chloride ( NH4​Cl ). These single-electron transfer (SET) reductions are highly specific to the nitro group and leave the cyano and fluoro groups completely intact.

Q3: Can I use direct C-H amination to install the amine group instead of relying on nitration/reduction?

The Causality: Yes, modern methodologies allow for direct ortho-amination. Iron-catalyzed ortho-amination of aromatic carboxamides using N -chloroamines has been proven to yield anthranilic acid derivatives efficiently[3]. However, this requires pre-installation of a directing group (like an 8-quinolinylamide) on the carboxylic acid, which must be removed later. For a simple building block, the nitration-reduction route is often more scalable, though direct amination is a powerful tool for late-stage functionalization.

Part 2: Quantitative Reaction Parameters

The following table summarizes the optimized quantitative data for the three critical steps in the synthesis workflow, allowing for easy comparison of conditions and expected outcomes.

Synthetic StepReagents & CatalystTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Key Quality Control Metric
1. Nitration HNO3​ (fuming), H2​SO4​ 0 to 254.0>98%85 - 90%Regioisomer ratio via 1H -NMR
2. Cyanation Zn(CN)2​ , Pd2​(dba)3​ , dppf, DMF9012.0>95%78 - 82%Absence of decarboxylated byproduct via LC-MS
3. Reduction Fe powder, NH4​Cl , EtOH/ H2​O 803.0>99%88 - 92%Intact Nitrile peak (~2220 cm−1 ) via IR

Part 3: Step-by-Step Experimental Methodology

This protocol is designed as a self-validating system. Each step includes a built-in checkpoint to verify success before proceeding.

Step 1: Palladium-Catalyzed Cyanation
  • Preparation: In an oven-dried Schlenk flask under argon, charge 4-bromo-3-fluoro-2-nitrobenzoic acid (1.0 equiv), Zn(CN)2​ (0.6 equiv), Pd2​(dba)3​ (0.02 equiv), and dppf (0.04 equiv).

  • Solvent Addition: Add anhydrous, degassed DMF (10 mL/g of substrate).

  • Reaction: Heat the mixture to 90 °C for 12 hours. Validation: The solution will transition from a dark red/purple to a pale yellow/brown suspension as the active Pd(0) species cycles.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with 5% aqueous LiCl to remove DMF. Extract the organic layer with saturated NaHCO3​ , acidify the aqueous layer to pH 2 with 1M HCl, and extract the precipitated product into EtOAc.

Step 2: Chemoselective Nitro Reduction
  • Preparation: Suspend 4-cyano-3-fluoro-2-nitrobenzoic acid (1.0 equiv) in a 4:1 mixture of Ethanol and Water.

  • Activation: Add Iron powder (5.0 equiv) and Ammonium Chloride (2.0 equiv). Validation: The use of NH4​Cl ensures the pH remains near neutral (pH 6-7), preventing nitrile hydrolysis.

  • Reaction: Reflux the mixture at 80 °C for 3 hours. Monitor by TLC (DCM:MeOH 9:1) until the starting material is consumed.

  • Workup: Filter the hot reaction mixture through a pad of Celite to remove iron oxides. Concentrate the filtrate in vacuo, acidify slightly to precipitate the pure 2-Amino-4-cyano-3-fluorobenzoic acid .

Part 4: Synthetic Workflow Visualization

The following diagram maps the logical progression and chemical transformations required to synthesize the target molecule.

SynthesisWorkflow SM 3-Fluoro-4-bromobenzoic acid (Starting Material) Step1 Nitration (HNO3 / H2SO4) SM->Step1 Int1 2-Nitro-3-fluoro-4-bromobenzoic acid Step1->Int1 Regioselective nitration Step2 Cyanation (Pd-Catalyzed / Zn(CN)2) Int1->Step2 Int2 2-Nitro-4-cyano-3-fluorobenzoic acid Step2->Int2 Halogen exchange (Avoids decarboxylation) Step3 Chemoselective Reduction (Fe / NH4Cl) Int2->Step3 Product 2-Amino-4-cyano-3-fluorobenzoic acid (Target API Building Block) Step3->Product SET Reduction (Preserves Nitrile)

Caption: Stepwise synthetic workflow for 2-Amino-4-cyano-3-fluorobenzoic acid highlighting chemoselectivity.

References

  • Clark, D. A., Lahm, G. P., Smith, B. K., & Clagg, D. G. (2008). Synthesis of insecticidal fluorinated anthranilic diamides. Bioorganic & Medicinal Chemistry, 16(6), 3163-3170. URL:[Link]

  • Nakamura, Y., Yoshino, T., Ilies, L., & Matsubara, S. (2014). Synthesis of anthranilic acid derivatives through iron-catalyzed ortho amination of aromatic carboxamides with N-chloroamines. Journal of the American Chemical Society, 136(2), 646-649. URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 2-Amino-4-cyano-3-fluorobenzoic Acid

Welcome to the Technical Support Center for 2-Amino-4-cyano-3-fluorobenzoic acid (CAS: 2384176-18-3). As a highly functionalized anthranilic acid derivative, this compound is a critical building block in medicinal chemis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Amino-4-cyano-3-fluorobenzoic acid (CAS: 2384176-18-3). As a highly functionalized anthranilic acid derivative, this compound is a critical building block in medicinal chemistry, frequently utilized in the synthesis of complex heterocycles and active pharmaceutical ingredients (APIs)[1].

However, its unique array of functional groups—a weakly basic amine, a base-sensitive nitrile, a highly electronegative fluorine, and an acidic carboxylate—creates specific purification challenges. This guide is designed by application scientists to help you troubleshoot common isolation issues, understand the mechanistic causality behind its chemical behavior, and implement self-validating purification protocols.

Part 1: Mechanistic Overview & Chemical Causality

To successfully purify this compound, you must first understand how its substituents interact to dictate its physicochemical properties:

  • The 3-Fluoro and 4-Cyano Groups (Electron-Withdrawing Effects): Both fluorine (-I effect) and the cyano group (-I, -M effects) strongly withdraw electron density from the aromatic ring.

  • Impact on the 2-Amino Group: The electron withdrawal severely depletes the electron density on the nitrogen's lone pair. Consequently, the amine is an extremely weak base. It will not readily form hydrochloride salts unless exposed to highly concentrated acids.

  • Impact on the Carboxylic Acid: The same electron-withdrawing effects stabilize the carboxylate conjugate base, significantly lowering the pKa of the carboxylic acid (estimated pKa ~ 2.0 - 2.5).

  • The Nitrile Vulnerability: The 4-cyano group is highly susceptible to nucleophilic attack. Exposure to strong aqueous bases (pH > 10) or strong acids at elevated temperatures will cause irreversible hydrolysis to an amide or dicarboxylic acid.

Part 2: Troubleshooting Guide & FAQs

Q: During aqueous workup, my product remains in the aqueous layer even at pH 6. Why is it not partitioning into my organic solvent? A: At pH 6, the highly acidic carboxylic acid is fully deprotonated, while the extremely weak amine remains neutral. The molecule exists as a highly water-soluble anion, not a zwitterion. To force the compound into an organic layer (like Ethyl Acetate), you must acidify the aqueous phase to its isoelectric point (pH 2.0 – 3.0) where the molecule is fully protonated and neutral.

Q: My compound streaks severely on normal-phase silica TLC, making column purification difficult. How do I fix this? A: The free carboxylic acid interacts strongly with the silanol groups on the silica gel, causing tailing. You must suppress this ionization by adding an acidic modifier to your mobile phase. Adding 0.1% to 0.5% Glacial Acetic Acid (AcOH) to your Ethyl Acetate/Hexane eluent will protonate the silanols and the compound, resulting in tight, well-resolved bands[1].

Q: I tried to dissolve the crude mixture in 2M NaOH to filter off organic impurities, but my final yield was low and NMR showed a new peak. What happened? A: You hydrolyzed the 4-cyano group. Nitriles on electron-deficient aromatic rings are highly sensitive to base-catalyzed hydrolysis. Never exceed pH 9.0 when handling this compound in aqueous solutions. Use 0.5M NaOH or saturated NaHCO3, monitor the pH strictly, and minimize the time the compound spends in the basic solution.

Q: How can I separate the 3-fluoro product from non-fluorinated starting materials or byproducts? A: Fluorination alters both the dipole moment and the lipophilicity of the molecule. If normal-phase chromatography fails to resolve them, switch to Reverse-Phase (C18) chromatography. A gradient of Water/Acetonitrile containing 0.1% Trifluoroacetic acid (TFA) will exploit the subtle lipophilic differences caused by the fluorine atom, providing excellent baseline resolution.

Part 3: Validated Purification Protocols

Below are two self-validating workflows. Choose the protocol based on your current scale and purity requirements.

Protocol A: Normal-Phase Flash Chromatography (For Analytical/Discovery Scale, < 5g)

This method is adapted from established protocols for isolating substituted 2-amino-4-cyanobenzoic acids[1] and ensures >98% purity.

  • Sample Preparation: Due to poor solubility in non-polar solvents, dissolve the crude mixture in a minimum volume of THF or Acetone. Add silica gel (approx. 3x the mass of the crude) and concentrate under reduced pressure to create a dry-load powder.

  • Column Equilibration: Pack a silica gel column and equilibrate with a mobile phase of 10% Ethyl Acetate in n-Hexane containing 0.5% Glacial Acetic Acid (v/v) . Causality: The AcOH prevents tailing of the carboxylic acid.

  • Elution: Load the dry powder onto the column. Elute using a step gradient from 10% to 30% Ethyl Acetate in n-Hexane[1].

  • Fraction Collection: Monitor elution via UV absorption at 254 nm. The anthranilic acid core provides a strong chromophore.

  • Recovery: Pool the product-containing fractions. Concentrate under reduced pressure with a water bath strictly below 40°C to prevent acid-catalyzed degradation of the nitrile during concentration.

Protocol B: Isoelectric Point (pI) Precipitation (For Bulk Scale, > 5g)

This method exploits the amphoteric nature of the molecule for rapid, solvent-free bulk purification.

  • Dissolution: Suspend the crude solid in cold water. Slowly add 0.5 M NaOH dropwise under vigorous stirring until the solid just dissolves. Critical Checkpoint: Do not let the pH exceed 9.0.

  • Filtration: Filter the basic solution through a Celite pad to remove insoluble, non-acidic organic impurities (e.g., unreacted halogenated precursors).

  • Precipitation: Transfer the filtrate to an ice bath (0–5°C). While stirring vigorously, titrate dropwise with 1.0 M HCl.

  • pH Monitoring: Continuously monitor the pH. A thick precipitate will begin to form as the pH drops below 5.0. Stop the addition of HCl when the pH reaches exactly 2.5 . This is the estimated isoelectric point where the neutral, insoluble species predominates.

  • Aging & Isolation: Allow the slurry to age at 4°C for 1 hour to promote crystalline growth. Filter the solid through a Büchner funnel, wash with ice-cold distilled water to remove residual salts, and dry under high vacuum at 45°C to constant weight.

Part 4: Quantitative Method Comparison

Use the following data table to determine the most appropriate purification strategy for your specific workflow needs.

Purification MethodTarget ScaleExpected YieldExpected PurityProcessing TimePrimary Advantage
Flash Chromatography < 5 grams70 - 85%> 98%2 - 4 HoursExceptional resolution of structurally similar impurities (e.g., des-fluoro analogs).
Isoelectric Precipitation > 5 grams85 - 95%90 - 95%4 - 6 HoursHighly scalable, low solvent waste, removes non-acidic impurities efficiently.
Recrystallization (EtOH/H2O) Any60 - 80%> 99%12 - 24 HoursBest for final API polishing; removes trace colored impurities and inorganic salts.

Part 5: Purification Workflow Decision Tree

PurificationWorkflow Start Crude 2-Amino-4-cyano- 3-fluorobenzoic acid CheckScale Determine Purification Scale Start->CheckScale ScaleLarge Bulk / Preparative (> 5 grams) CheckScale->ScaleLarge ScaleSmall Analytical / Discovery (< 5 grams) CheckScale->ScaleSmall MethodA Isoelectric Precipitation (pH 2.5 - 3.0) ScaleLarge->MethodA MethodB Flash Chromatography (EtOAc/Hexane + 0.5% AcOH) ScaleSmall->MethodB CheckPurityA Purity > 95%? MethodA->CheckPurityA CheckPurityB Purity > 98%? MethodB->CheckPurityB Recryst Recrystallization (EtOH / H2O) CheckPurityA->Recryst No Final Pure API Intermediate CheckPurityA->Final Yes CheckPurityB->Recryst No CheckPurityB->Final Yes Recryst->Final

Decision tree for selecting the optimal purification workflow based on scale and target purity.

References

  • ChemBuyersGuide. "2-AMINO-4-CYANO-3-FLUOROBENZOIC ACID CAS:2384176-18-3." ChemBuyersGuide.com. Available at:[Link]

  • Ashton, T. D., et al. (2023). "Optimization of 2,3-Dihydroquinazolinone-3-carboxamides as Antimalarials Targeting PfATP4." Journal of Medicinal Chemistry, 66(5), 3540-3565. DOI: 10.1021/acs.jmedchem.2c02092. Available at:[Link]

Sources

Troubleshooting

Analytical methods for monitoring the purity of 2-Amino-4-cyano-3-fluorobenzoic acid

Welcome to the technical support center for the analytical monitoring of 2-Amino-4-cyano-3-fluorobenzoic acid (ACFBA). As a critical intermediate in the synthesis of complex pharmaceutical compounds, ensuring its purity...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analytical monitoring of 2-Amino-4-cyano-3-fluorobenzoic acid (ACFBA). As a critical intermediate in the synthesis of complex pharmaceutical compounds, ensuring its purity is paramount to the safety, efficacy, and quality of the final drug product.[1][2] This guide is designed for researchers, analytical chemists, and drug development professionals, providing in-depth, field-proven insights into the most effective analytical techniques.

We will explore the causality behind experimental choices, describe self-validating protocols to ensure trustworthiness, and ground our recommendations in authoritative standards.[3] This resource is structured into dedicated modules for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), followed by a crucial section on forced degradation studies.

Module 1: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for purity assessment of non-volatile and semi-volatile compounds like ACFBA, offering excellent resolution, sensitivity, and quantitative accuracy.[1] Its principle relies on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[1]

Frequently Asked Questions (HPLC)

Q1: Why is reversed-phase HPLC the most common approach for ACFBA? A: Reversed-phase HPLC, typically using a C18 column, is ideal for separating moderately polar organic molecules like ACFBA from potential non-polar and polar impurities. The separation is driven by hydrophobic interactions between the analyte and the stationary phase. By using a polar mobile phase (e.g., water/acetonitrile), we can effectively elute and resolve compounds based on their polarity.[4]

Q2: What is a recommended starting point for an HPLC method for ACFBA? A: A robust starting method involves a C18 column (e.g., 4.6 x 150 mm, 5 µm) with UV detection at the compound's lambda max. A gradient elution is often preferred to resolve a wider range of impurities. A typical mobile phase would consist of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[4] The formic acid helps to protonate the carboxylic acid group, ensuring a consistent charge state and improving peak shape.

Q3: How should I prepare my ACFBA sample for analysis? A: The best practice is to dissolve the sample in the mobile phase at the initial gradient conditions whenever possible.[5] If solubility is an issue, a solvent with a lower eluotropic strength than the mobile phase should be used to avoid peak distortion. For quantitative analysis, accurately weigh the sample and dissolve it in a volumetric flask to a known concentration (e.g., 1 mg/mL), followed by further dilutions to create working standards and samples.[4]

Q4: What does it mean to have a "validated" HPLC method? A: Method validation is a documented process that proves an analytical method is suitable for its intended purpose.[3][6] According to International Council for Harmonisation (ICH) guidelines, this involves assessing specific parameters to ensure the results are reliable and consistent.[7][8]

Validation Parameter Objective
Specificity To ensure the method can distinguish the analyte from impurities and degradation products.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response over a defined range.
Accuracy To measure the closeness of the test results to the true value.
Precision To assess the degree of scatter between a series of measurements (evaluated at repeatability and intermediate precision levels).[9]
Range The concentration interval over which the method is shown to be accurate, precise, and linear.[6]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.[6]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable accuracy and precision.[6]
Robustness The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition).[9]
HPLC Troubleshooting Guide

This section addresses common issues encountered during the analysis of polar aromatic compounds like ACFBA.

Issue: Poor Peak Shape (Tailing)

  • Root Cause: Secondary ionic interactions between the deprotonated carboxylic acid or the basic amino group of your analyte and residual, un-endcapped silanols on the silica-based stationary phase. Another cause could be using an injection solvent stronger than the mobile phase.

  • Solution:

    • Mobile Phase pH Control: Ensure the mobile phase is buffered at a pH at least 2 units below the pKa of the carboxylic acid group (to keep it protonated) or contains an acidic modifier like 0.1% formic or trifluoroacetic acid. This suppresses silanol ionization and ensures a single ionic form of the analyte.

    • Solvent Matching: Dissolve the sample in the initial mobile phase composition.[5]

    • Column Choice: Use a high-purity, modern C18 column with high end-capping to minimize available silanol groups.

Issue: Unstable or Drifting Retention Times

  • Root Cause: Insufficient column equilibration time, especially when using mobile phases with high aqueous content (>95% water). The C18 ligands can "collapse" in a highly aqueous environment, leading to a loss of retention that is often not reproducible.[10] Temperature fluctuations or changes in mobile phase composition can also be culprits.[11]

  • Solution:

    • Adequate Equilibration: After a gradient, ensure the column is re-equilibrated with the starting mobile phase for at least 10-15 column volumes.

    • Use Aqueous-Stable Columns: Employ "polar-embedded" or "polar-endcapped" C18 columns specifically designed to prevent ligand collapse in highly aqueous conditions.[12]

    • Thermostat Control: Use a column oven to maintain a constant temperature.

    • Mobile Phase Preparation: Prepare mobile phases fresh and consider pre-mixing solvents if your pump's mixing performance is suspect.[11]

Issue: Very Low or No Retention

  • Root Cause: ACFBA is a polar molecule. On a standard C18 column with a high percentage of organic solvent in the mobile phase, it may elute very early, close to the void volume, providing poor resolution from other polar impurities.[11][13]

  • Solution:

    • Modify Mobile Phase: Start with a highly aqueous mobile phase (e.g., 95% water) to increase retention.

    • Alternative Chromatography Modes: Consider Hydrophilic Interaction Liquid Chromatography (HILIC), which uses a polar stationary phase and a high-organic mobile phase to retain and separate very polar compounds.[12] Aqueous Normal Phase (ANP) chromatography is another powerful alternative.[12][13]

Experimental Protocol: HPLC Purity Method
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and DAD/UV detector.

  • Chromatographic Conditions:

    • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent).[4]

    • Mobile Phase A: 0.1% Formic Acid in Water.[4]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[4]

    • Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, return to 5% B over 1 minute, and re-equilibrate for 7 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at the absorbance maximum of ACFBA (determine via DAD scan).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of ACFBA and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.[4]

    • Working Sample (0.1 mg/mL): Dilute the stock solution 1:10 with the same solvent mixture.

  • Analysis: Inject a solvent blank, followed by the working sample. Purity is typically calculated using an area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Accurately Weigh ACFBA Sample Dissolve Dissolve in Diluent (e.g., ACN/H2O) Weigh->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject Sample into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity (Area % Method) Integrate->Calculate Report Generate Report Calculate->Report

Caption: General workflow for the HPLC analysis of ACFBA.

Module 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. However, due to its polar functional groups (carboxylic acid and amine), ACFBA is non-volatile and requires chemical modification (derivatization) prior to analysis.[14][15]

Frequently Asked Questions (GC-MS)

Q1: Why is derivatization necessary for analyzing ACFBA by GC? A: Derivatization replaces the active, polar hydrogens on the carboxylic acid and amino groups with nonpolar moieties.[15] This chemical conversion increases the compound's volatility, allowing it to be vaporized in the GC inlet without decomposition, and improves its chromatographic peak shape.[14][15]

Q2: What derivatization reagents are suitable for ACFBA? A: A two-step process or a powerful single reagent is needed.

  • Esterification: The carboxylic acid can be converted to a methyl ester using diazomethane or by heating with methanol and an acid catalyst.[16]

  • Silylation: The amino group and any remaining carboxylic acid can be derivatized using a silylating agent like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which forms stable TBDMS derivatives.[15]

Q3: How does the mass spectrometer help in purity analysis? A: The mass spectrometer fragments the derivatized analyte in a reproducible way, creating a unique "fingerprint" mass spectrum. This allows for the unequivocal identification of the main compound and provides structural information about unknown impurities by interpreting their fragmentation patterns.

GC-MS Troubleshooting Guide

Issue: Incomplete or No Derivatization

  • Root Cause: The presence of trace amounts of water is a common cause of failed silylation reactions.[15] Other causes include using an insufficient amount of reagent or incorrect reaction conditions (time/temperature).

  • Solution:

    • Anhydrous Conditions: Ensure your sample is completely dry before adding the derivatization reagent. This may involve co-evaporation with a solvent like toluene or using a drying agent.

    • Optimize Reaction: Use a molar excess of the derivatization reagent and optimize the heating time and temperature as recommended by the reagent manufacturer.[14]

Issue: Multiple Peaks for the Main Compound

  • Root Cause: This often indicates partial derivatization, where, for example, only the carboxylic acid was esterified, but the amino group was not silylated, leading to two different species being injected.

  • Solution: Review your derivatization strategy. Ensure the chosen reagent and conditions are suitable for derivatizing both functional groups present in the molecule. A stronger or more comprehensive silylating agent might be required.[15]

Experimental Protocol: GC-MS with Derivatization
  • Sample Preparation & Derivatization:

    • Accurately weigh ~1 mg of the ACFBA sample into a reaction vial.

    • Dry the sample thoroughly under a stream of nitrogen.

    • Add 200 µL of anhydrous pyridine and 200 µL of MTBSTFA.

    • Cap the vial tightly and heat at 70 °C for 60 minutes.

    • Cool the vial to room temperature before analysis.

  • GC-MS Conditions:

    • GC System: Agilent GC-MS system or equivalent.

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.

    • MS Conditions: Electron Ionization (EI) mode at 70 eV. Scan range of m/z 40-550.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Weigh Weigh ACFBA Sample Dry Dry Sample (under N2) Weigh->Dry Deriv Add Reagents & Heat (Derivatization) Dry->Deriv Inject Inject Derivatized Sample Deriv->Inject Separate Separation in GC Column Inject->Separate Ionize Ionization & Fragmentation (EI) Separate->Ionize Detect Mass Detection Ionize->Detect Identify Identify Peaks via Mass Spectra Detect->Identify Quantify Quantify Impurities Identify->Quantify Report Generate Report Quantify->Report

Caption: General workflow for GC-MS analysis with derivatization.

Module 3: Quantitative NMR (qNMR)

qNMR is a primary analytical method, meaning it can determine the purity of a substance without needing a reference standard of the analyte itself.[1] Instead, it relies on a certified internal standard of known purity and concentration. The quantification is based on the direct relationship between the integrated NMR signal area and the number of protons contributing to that signal.[1]

Frequently Asked Questions (qNMR)

Q1: What are the main advantages of qNMR for purity assessment? A: Its primary advantage is high accuracy and the elimination of the need for a specific, certified reference standard of ACFBA, which may not be available. It provides a direct measure of purity traceable to a certified standard like maleic acid or benzoic acid.[1][17] The method is also non-destructive.

Q2: What is required for a qNMR experiment? A: You need a high-field NMR spectrometer (≥400 MHz for good signal dispersion), high-precision NMR tubes, a suitable deuterated solvent (e.g., DMSO-d6), and a certified internal standard that is chemically inert and has signals that do not overlap with the analyte.[1]

Q3: How is the purity calculated? A: The purity is calculated using the following formula, which relates the integral, molecular weight, and number of protons for both the analyte and the internal standard:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral area of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = Mass

  • P = Purity of the standard

qNMR Troubleshooting Guide

Issue: Overlapping Signals Between Analyte and Standard

  • Root Cause: Poor choice of internal standard or deuterated solvent, leading to spectral overlap that makes accurate integration impossible.

  • Solution:

    • Change Solvent: Test different deuterated solvents (e.g., DMSO-d6, CDCl3, MeOD) to induce chemical shift changes that may resolve the overlap.

    • Select a Different Standard: Choose an internal standard whose signals appear in a clear region of the spectrum away from your analyte's signals.

Issue: Inaccurate Results

  • Root Cause: The largest source of error in qNMR is often inaccurate weighing.[17] Other causes include incomplete sample dissolution, poor signal-to-noise, or incorrect setting of integration parameters.

  • Solution:

    • Precision Weighing: Use a calibrated analytical balance with sufficient precision.

    • Ensure Dissolution: Gently warm or sonicate the sample to ensure both the analyte and standard are fully dissolved.

    • Optimize Acquisition: Increase the number of scans to improve the signal-to-noise ratio and use a sufficient relaxation delay (D1) to ensure full relaxation of all protons being quantified.

    • Integration: Carefully and consistently define the integration limits for all peaks.

Experimental Protocol: qNMR Purity Determination
  • Sample Preparation:

    • Accurately weigh ~15 mg of the ACFBA sample into a clean vial.

    • Accurately weigh ~10 mg of a certified internal standard (e.g., maleic acid) into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d6).

    • Transfer the solution to a high-precision NMR tube.

  • NMR Acquisition (Example on a 400 MHz spectrometer):

    • Acquire a quantitative ¹H NMR spectrum.

    • Ensure the relaxation delay (D1) is at least 5 times the longest T1 relaxation time of the signals of interest (a D1 of 30-60 seconds is often sufficient).

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio (>250:1).

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Integrate a well-resolved, non-exchangeable proton signal from ACFBA and a signal from the internal standard.

    • Use the qNMR equation to calculate the purity.

qNMR_Logic cluster_input Inputs cluster_nmr NMR Data cluster_constants Constants Mass_A Mass of Analyte (m_analyte) Calc Calculate Purity using qNMR Formula Mass_A->Calc Mass_S Mass of Standard (m_std) Mass_S->Calc Purity_S Purity of Standard (P_std) Purity_S->Calc Integral_A Integral of Analyte (I_analyte) Integral_A->Calc Integral_S Integral of Standard (I_std) Integral_S->Calc MW_A MW of Analyte MW_A->Calc MW_S MW of Standard MW_S->Calc N_A Protons of Analyte Signal (N_analyte) N_A->Calc N_S Protons of Standard Signal (N_std) N_S->Calc Result Purity of Analyte Calc->Result

Sources

Reference Data & Comparative Studies

Validation

Introduction: The Strategic Role of Substituted Benzoic Acids in Drug Discovery

An Application Scientist's Guide to the Comparative Analysis of 2-Amino-4-cyano-3-fluorobenzoic Acid and Its Isomers Substituted benzoic acids are foundational scaffolds in medicinal chemistry, prized for their ability t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Scientist's Guide to the Comparative Analysis of 2-Amino-4-cyano-3-fluorobenzoic Acid and Its Isomers

Substituted benzoic acids are foundational scaffolds in medicinal chemistry, prized for their ability to engage with biological targets through a combination of hydrogen bonding, ionic interactions, and hydrophobic effects. The precise arrangement of functional groups on the phenyl ring dictates the molecule's three-dimensional shape, electronic distribution, and physicochemical properties, which in turn govern its pharmacological activity.

This guide focuses on 2-amino-4-cyano-3-fluorobenzoic acid, a highly functionalized building block. The presence of a carboxylic acid, an amino group, a fluorine atom, and a cyano group offers multiple points for molecular recognition and chemical modification. Fluorine, in particular, is a valuable bioisostere for hydrogen, capable of modulating pKa, improving metabolic stability, and enhancing binding affinity without significantly increasing steric bulk. The cyano group can act as a hydrogen bond acceptor or a reactive handle for covalent inhibitor design.

However, the synthesis of such a polysubstituted aromatic ring can often yield a mixture of positional isomers. Differentiating these isomers is not merely an academic exercise; it is a critical step in drug development, as distinct isomers can possess dramatically different biological activities, toxicological profiles, and pharmacokinetic properties.

This document provides a comprehensive framework for the synthesis, separation, and comparative characterization of 2-amino-4-cyano-3-fluorobenzoic acid and its key positional isomers. We will delve into the underlying chemical principles behind the analytical protocols, offering field-proven insights for researchers in synthetic and medicinal chemistry.

Part 1: Synthesis and Structural Elucidation of Benzoic Acid Isomers

The synthetic strategy for constructing a specific isomer is dictated by the directing effects of the substituents. A common approach involves the functionalization of a commercially available, less complex precursor.

Proposed Synthesis of 2-Amino-4-cyano-3-fluorobenzoic Acid

A plausible route starting from 2-amino-3-fluorobenzoic acid is outlined below. This strategy leverages the directing effects of the existing amino and carboxyl groups to introduce the cyano group at the desired position.

Experimental Protocol: Synthesis via Sandmeyer Reaction

  • Diazotization:

    • Dissolve 1 equivalent of 2-amino-3-fluorobenzoic acid in an aqueous solution of hydrochloric acid at 0-5 °C.

    • Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a positive starch-iodide paper test.

  • Cyanation (Sandmeyer Reaction):

    • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water.

    • Slowly add the cold diazonium salt solution to the cyanide solution. An exothermic reaction with nitrogen gas evolution will occur.

    • Stir the reaction mixture at room temperature for several hours to ensure complete conversion.

  • Work-up and Purification:

    • Acidify the reaction mixture with a strong acid to precipitate the crude product.

    • Filter the solid, wash with cold water, and dry under vacuum.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Structural Confirmation: The Power of Spectroscopy

Confirming the correct isomeric structure is paramount. A combination of spectroscopic techniques provides unambiguous evidence.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for differentiating isomers. The coupling patterns (J-coupling) between adjacent ¹H and ¹⁹F nuclei are particularly informative. For the target compound, the proton on the aromatic ring will show coupling to the adjacent fluorine atom, a key diagnostic feature.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and exact mass of the synthesized compound, ensuring the correct molecular formula.

  • Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of the key functional groups. Expect to observe characteristic stretches for O-H (carboxylic acid), N-H (amine), C≡N (cyano), and C=O (carbonyl).

Part 2: Comparative Physicochemical and Analytical Characterization

Once synthesized, the isomers must be rigorously characterized to understand their behavior in biological and chemical systems. The following sections detail the experimental workflows for comparing their properties.

Chromatographic Separation by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for separating and quantifying isomers in a mixture. The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile phase.

Experimental Protocol: Reversed-Phase HPLC for Isomer Separation

  • Instrumentation: HPLC system with a UV detector, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve samples in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

Causality Behind the Method: The C18 stationary phase is nonpolar, while the mobile phase is polar. Isomers with greater polarity will have less affinity for the stationary phase and will elute earlier. The positions of the polar -NH₂ and -COOH groups and the nonpolar -F and -CN groups will subtly alter the overall molecular polarity of each isomer, enabling their separation. Formic acid is added to the mobile phase to protonate the carboxylic acid group, ensuring sharp peak shapes.

Workflow Diagram: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Isomer Mixture Dissolve Dissolve & Filter Sample->Dissolve Solvent Mobile Phase (50:50 A/B) Solvent->Dissolve Autosampler Autosampler Injection Dissolve->Autosampler Column C18 Column (Separation) Autosampler->Column Mobile Phase Gradient Detector UV Detector (254 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Analysis Peak Integration (Retention Time, Area) Chromatogram->Analysis

Caption: Workflow for the separation and analysis of benzoic acid isomers using HPLC.

Comparative Data Summary

The table below summarizes the key physicochemical properties to be determined for 2-amino-4-cyano-3-fluorobenzoic acid and its representative isomers. The expected values are based on general chemical principles, but must be confirmed experimentally.

Property2-Amino-4-cyano-3-fluorobenzoic AcidIsomer A (e.g., 2-Amino-5-cyano-3-fluoro)Isomer B (e.g., 4-Amino-2-cyano-3-fluoro)Rationale for Expected Differences
HPLC Retention Time (min) To be determined (TBD)TBDTBDVaries with molecular polarity.
pKa TBDTBDTBDAcidity is influenced by the proximity of electron-withdrawing groups (-F, -CN) to the -COOH.
LogP TBDTBDTBDLipophilicity depends on the overall balance of polar and nonpolar groups and intramolecular H-bonding.
Aqueous Solubility (mg/mL) TBDTBDTBDAffected by crystal lattice energy and the potential for intramolecular vs. intermolecular hydrogen bonding.
Determination of Acidity (pKa)

The pKa of the carboxylic acid is a critical parameter influencing its ionization state at physiological pH. This is governed by the electronic effects of the other ring substituents.

Experimental Protocol: pKa Determination by Potentiometric Titration

  • Accurately weigh and dissolve a known amount of the isomer in a solvent mixture (e.g., 50% ethanol/water).

  • Use a calibrated pH meter to monitor the pH of the solution.

  • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes.

  • Record the pH after each addition of titrant.

  • Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized).

Causality: Electron-withdrawing groups like fluorine and cyano stabilize the conjugate base (carboxylate anion) through an inductive effect, making the acid stronger (lower pKa). An isomer with these groups closer to the carboxylic acid (e.g., in the ortho position) is expected to be more acidic than an isomer where they are further away.

Part 3: Application in a Drug Discovery Context

The choice of isomer can have profound implications for a molecule's biological activity. Let's consider a hypothetical scenario where these compounds are used as fragments in the design of a kinase inhibitor.

Structure-Activity Relationship (SAR) Logic:

The amino group and carboxylic acid can act as key hydrogen bond donors and acceptors, anchoring the fragment in the ATP binding site of a kinase. The orientation of these groups is critical.

  • Isomer A might place the amino group in a position to form a crucial hydrogen bond with the "hinge" region of the kinase, a common binding motif.

  • Isomer B , with a different substitution pattern, may fail to make this interaction, resulting in a significant loss of potency.

  • The cyano group could be positioned near a cysteine residue in the active site, allowing for its development into a covalent inhibitor. The reactivity of this group would be modulated by the electronic environment created by the other substituents.

Diagram: Hypothetical Kinase Binding

SAR_Logic cluster_kinase Kinase ATP Binding Site cluster_isomers Isomer Binding Modes Hinge Hinge Region (Backbone NH) Cys Cysteine Residue IsomerA Isomer A (2-Amino-4-cyano-3-fluoro) IsomerA->Hinge Strong H-Bond (High Affinity) IsomerA->Cys Correct Proximity (Covalent Potential) IsomerB Isomer B (4-Amino-2-cyano-3-fluoro) IsomerB->Hinge No H-Bond (Low Affinity)

Caption: Differential binding of isomers in a hypothetical kinase active site.

Conclusion

The comprehensive analysis of positional isomers like 2-amino-4-cyano-3-fluorobenzoic acid is a non-negotiable step in modern chemical research and drug development. Seemingly minor changes in the arrangement of functional groups can lead to significant differences in physicochemical properties, chromatographic behavior, and, most importantly, biological function. This guide provides a robust framework for this analysis, emphasizing the causal relationships between molecular structure and experimental outcomes. By employing a systematic approach combining synthesis, spectroscopy, chromatography, and physicochemical characterization, researchers can confidently select the optimal isomer for their desired application, accelerating the discovery of new and effective therapeutics.

References

  • Title: The Role of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of the Journal of Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: A-Loop and Hinge-Binding Motifs of Kinase Inhibitors Source: Molecules (MDPI) URL: [Link]

Comparative

Comparison of the reactivity of fluorinated vs. non-fluorinated aminobenzoic acids.

Executive Summary The strategic incorporation of fluorine into organic scaffolds is a cornerstone of modern drug design and materials science. When comparing fluorinated aminobenzoic acids (e.g., fluoroanthranilic acids)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic incorporation of fluorine into organic scaffolds is a cornerstone of modern drug design and materials science. When comparing fluorinated aminobenzoic acids (e.g., fluoroanthranilic acids) to their non-fluorinated counterparts, researchers must account for profound shifts in physicochemical properties and chemical reactivity. This guide provides an in-depth, mechanistic comparison of these molecules, focusing on how fluorine substitution dictates nucleophilicity, acidity, and synthetic utility.

Mechanistic Foundations: The Dual Nature of Fluorine

The reactivity profile of any aminobenzoic acid derivative is governed by the electron density across its aromatic ring. The introduction of fluorine creates a delicate interplay of two opposing electronic forces:

  • Strong Inductive Effect (-I): Fluorine is the most electronegative element. It strongly withdraws electron density through the σ -bond framework. This effect stabilizes adjacent negative charges (e.g., carboxylate anions) but destabilizes positive charges or electron-rich centers (e.g., amines) 1.

  • Weak Resonance Effect (+R): Fluorine can donate its lone pair electrons into the aromatic π -system. However, due to the poor orbital overlap between fluorine's 2p orbitals and the carbon π -system, this electron-donating effect is heavily outweighed by the -I effect 2.

Causality in Reactivity
  • Amine Nucleophilicity: In non-fluorinated aminobenzoic acids, the amine group is a competent nucleophile. In fluorinated derivatives, the -I effect pulls electron density away from the nitrogen atom, making the lone pair less available. This significantly reduces the amine's nucleophilicity and basicity 2.

  • Nucleophilic Aromatic Substitution (S N​ Ar): While non-fluorinated aminobenzoic acids are generally inert to S N​ Ar, fluorinated variants are highly active. The electron-withdrawing nature of fluorine stabilizes the negatively charged Meisenheimer intermediate, and the fluoride ion itself acts as an exceptional leaving group 3.

Quantitative Comparison of Physicochemical Properties

The electronic shifts caused by fluorination are directly observable in the molecule's pKa values. The table below summarizes the critical differences between the parent anthranilic acid and its fluorinated regioisomers.

Property2-Aminobenzoic Acid (Anthranilic Acid)4-Fluoro-2-aminobenzoic Acid5-Fluoro-2-aminobenzoic Acid
Carboxylic Acid pKa ~2.15~1.86~1.69
Amine Conjugate Acid pKa ~4.95~4.10~4.05
Amine Nucleophilicity HighModerate/LowModerate/Low
S N​ Ar Reactivity PoorExcellent (at C4)Good (at C5)
EAS Reactivity Highly ActiveModerately DeactivatedModerately Deactivated

Data synthesis indicates that fluorination universally increases the acidity of the carboxylic acid while decreasing the basicity of the amine 4.

Visualizing the Reactivity Pathways

ReactivityComparison ABA Non-Fluorinated Aminobenzoic Acid F_ABA Fluorinated Aminobenzoic Acid ABA->F_ABA Fluorine Substitution Inductive -I Inductive Effect (Electron Withdrawing) F_ABA->Inductive Resonance +R Resonance Effect (Electron Donating) F_ABA->Resonance pKa_Carb Increased Acidity (Lower Carboxylic pKa) Inductive->pKa_Carb Stabilizes Carboxylate pKa_Amine Decreased Basicity (Lower Amine pKa) Inductive->pKa_Amine Destabilizes Protonated Amine Nuc_Amine Reduced Amine Nucleophilicity Inductive->Nuc_Amine Withdraws Lone Pair SNAr Enhanced SNAr Reactivity Inductive->SNAr Activates Ring / F as Leaving Group

Figure 1: Electronic effects of fluorine substitution on aminobenzoic acid reactivity pathways.

Experimental Protocols

To objectively measure and utilize the reactivity differences discussed above, researchers must employ rigorous, self-validating methodologies. Below are two standardized protocols for evaluating these compounds.

Protocol A: Self-Validating Potentiometric Titration for pKa Determination

This protocol determines the exact pKa shifts caused by fluorination by monitoring pH changes during a controlled acid-base titration 4.

Materials: 4-Fluoroanthranilic acid, 0.1 M NaOH (standardized), 0.1 M HCl, deionized water, pH meter with a glass electrode. Self-Validation Check: Calibrate the pH electrode using fresh standard buffer solutions (pH 4.01, 7.00, and 10.01) immediately prior to measurement to ensure Nernstian linearity.

  • Sample Preparation: Accurately weigh 50 mg of the aminobenzoic acid derivative and dissolve it in 50 mL of deionized water. (Note: If solubility is poor, a 1:1 Methanol/Water co-solvent system can be used, though apparent pKa values will require extrapolation to aqueous standard states).

  • Initial Adjustment: Stir the solution magnetically. Add dropwise 0.1 M HCl until the pH is lowered to approximately 1.5, ensuring the amine group is fully protonated.

  • Titration: Add 0.1 M NaOH in 0.1 mL increments. Record the stable pH value after each addition.

  • Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). Identify the two inflection points (equivalence points). The pH at the half-equivalence points corresponds to the pKa of the carboxylic acid and the conjugate acid of the amine, respectively.

  • Validation: Perform the titration in triplicate. Calculate the Relative Standard Deviation (RSD). An RSD of < 2% validates the precision of the pKa measurement.

Protocol B: Metal-Free S N​ Ar Derivatization of 4-Fluoroanthranilic Acid

Because fluorine is an excellent leaving group, 4-fluoroanthranilic acid can undergo metal-free regiospecific C-N bond formation via S N​ Ar, a reaction pathway generally inaccessible to non-fluorinated anthranilic acid 3.

Materials: 4-Fluoroanthranilic acid (1.0 eq), Diisopropylcarbodiimide (DIC) (3.0 eq), 4-Dimethylaminopyridine (DMAP) (1.5 eq), anhydrous ethanol. Self-Validation Check: Run a parallel control reaction using non-fluorinated 2-aminobenzoic acid. The failure of the control to yield the S N​ Ar product validates that the reactivity is exclusively driven by the fluorine substituent.

  • Reaction Setup: In a microwave-safe sealed tube, dissolve 0.20 mmol of 4-fluoroanthranilic acid in 2.0 mL of anhydrous ethanol.

  • Reagent Addition: Add 1.5 equivalents of DMAP (acting as a base to scavenge the acidic HF byproduct) followed by 3.0 equivalents of DIC.

  • Irradiation: Seal the tube and subject it to microwave irradiation at 120 °C for 45 minutes.

  • Monitoring: Analyze an aliquot via TLC or LC-MS. The complete disappearance of the starting material mass (m/z 154) and the emergence of the substituted product mass confirms successful nucleophilic attack at the C4 position.

  • Isolation: Concentrate the mixture under reduced pressure, redissolve in ethyl acetate, and wash with 1 M HCl to remove DMAP. Purify via flash chromatography.

References

  • Chemistry LibreTexts. Substituent Effects on Acidity. Available at: [Link]

  • ACS Publications (Organic Letters). Metal-Free, Acid-Catalyzed ortho-Directed Synthesis of Anthranilic Acid Derivatives Using Carbodiimides. Available at: [Link]

Sources

Validation

Comparative study of the synthetic routes to 2-Amino-4-cyano-3-fluorobenzoic acid

As a Senior Application Scientist, I have evaluated the synthetic landscape for highly functionalized anthranilic acids to provide this comprehensive guide. 2-Amino-4-cyano-3-fluorobenzoic acid (CAS: 2384176-18-3) is a c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have evaluated the synthetic landscape for highly functionalized anthranilic acids to provide this comprehensive guide. 2-Amino-4-cyano-3-fluorobenzoic acid (CAS: 2384176-18-3) is a critical, highly substituted building block frequently utilized in the development of lysine acetyltransferase (KAT) inhibitors[1] and aldose reductase inhibitors[2].

Synthesizing a tetrasubstituted benzene ring with precise regiochemistry requires strategic manipulation of electronic effects and directing groups. Below is an objective, data-driven comparison of the three most viable synthetic routes to this molecule, designed to help drug development professionals select the optimal pathway based on scale, safety, and available infrastructure.

Retrosynthetic Strategy & Pathway Visualization

The synthesis of 2-amino-4-cyano-3-fluorobenzoic acid can be approached via three distinct retrosynthetic disconnections:

  • Route A (Cross-Coupling): Late-stage cyanation of a commercially available bromo-anthranilic acid.

  • Route B (Oxidative Cleavage): Classical Sandmeyer isatin synthesis followed by green oxidation.

  • Route C (Regioselective Metalation): Directed ortho-metalation (DoM) of a protected aniline.

SynthesisRoutes Target 2-Amino-4-cyano- 3-fluorobenzoic acid SM_A 2-Amino-4-bromo- 3-fluorobenzoic acid RouteA Pd-Catalyzed Cyanation (Zn(CN)2) SM_A->RouteA RouteA->Target SM_B 3-Amino-2-fluoro- benzonitrile Int_B 6-Cyano-7-fluoro- isatin SM_B->Int_B Sandmeyer Isatin Synthesis RouteB Oxidative Cleavage (H2O2 / NaOH) Int_B->RouteB RouteB->Target SM_C 2-Fluoro-3-cyano- aniline (N-Boc) RouteC Directed ortho-Metalation (sec-BuLi, CO2) SM_C->RouteC RouteC->Target

Retrosynthetic pathways to 2-Amino-4-cyano-3-fluorobenzoic acid via Cyanation, Isatin, and DoM.

Methodological Comparison & Mechanistic Causality

Route A: Transition-Metal Catalyzed Cyanation

This route relies on the Rosenmund-von Braun-type cyanation, modernized by palladium catalysis.

  • Causality & Design: The starting material, 2-amino-4-bromo-3-fluorobenzoic acid, possesses a C4 bromide activated toward oxidative addition by the adjacent electron-withdrawing fluorine atom. We utilize Zn(CN)₂ rather than NaCN or KCN. Free cyanide ions strongly coordinate to palladium, forming inactive [Pd(CN)4​]2− complexes. Zn(CN)₂ provides a slow, controlled release of cyanide into the catalytic cycle, preventing catalyst poisoning and ensuring high turnover[3].

  • Self-Validating Protocol:

    • Charge a dry Schlenk flask with 2-amino-4-bromo-3-fluorobenzoic acid (1.0 eq), Zn(CN)₂ (0.6 eq), Pd₂(dba)₃ (0.05 eq), and dppf (0.1 eq).

    • Evacuate and backfill with N₂ (3x), then add anhydrous DMF (0.2 M).

    • Heat the mixture to 120 °C for 4 hours.

    • In-Process Control (IPC): Analyze a 10 µL aliquot via LC-MS. The validation of completion is the total disappearance of the starting material peak ( m/z 232/234, characteristic 1:1 bromine isotope pattern) and the emergence of the product peak ( m/z 179 [M−H]− ).

    • Cool to room temperature, dilute with EtOAc, and wash with 1M HCl to remove zinc salts, followed by brine. Dry over Na₂SO₄ and concentrate.

Route B: Oxidative Cleavage of Isatin (The Green Oxidation)

This classical approach avoids toxic cyanide gas generation by building the carbon framework first, then utilizing a Baeyer-Villiger-type oxidative cleavage[4].

  • Causality & Design: 6-Cyano-7-fluoroisatin is treated with alkaline hydrogen peroxide. The hydroxide ion attacks the highly electrophilic C3 carbonyl of the isatin. Subsequent attack by the hydroperoxide anion ( HOO− ) forms a Criegee-like intermediate. The C2-C3 bond cleaves, releasing carbon dioxide (or forming a hydrolyzing carbonate) to yield the anthranilic acid. Maintaining a low temperature (0–30 °C) is critical to prevent the off-target hydrolysis of the C4 nitrile group into an amide[4].

  • Self-Validating Protocol:

    • Suspend 6-cyano-7-fluoroisatin (1.0 eq) in 1 M aqueous NaOH (10 volumes) in a round-bottom flask.

    • Cool the deep orange suspension to 0 °C using an ice bath.

    • Add 30% aqueous H₂O₂ (3.0 eq) dropwise over 30 minutes.

    • IPC: The self-validation of this reaction is visual and chromatographic. The reaction transitions from a deep orange suspension to a pale yellow, clear solution. Verify via TLC (Silica gel, EtOAc/Hexanes 1:1); the highly fluorescent isatin spot must be completely consumed.

    • Acidify the aqueous solution to pH 2 using 3M HCl. The target product will precipitate as a white solid. Filter and dry under vacuum at 50 °C.

Route C: Directed ortho-Metalation (DoM)

This route represents an advanced, highly atom-economical approach utilizing regioselective lithiation.

  • Causality & Design: The N-Boc group on 2-fluoro-3-cyanoaniline acts as a powerful Directed Metalation Group (DMG). The carbamate oxygen coordinates the lithium cation of sec-BuLi, bringing the basic carbanion into strict proximity to the ortho-proton at C6. Two equivalents of base are mandatory: the first equivalent deprotonates the acidic carbamate N-H, and the second performs the C-H metalation. Quenching with electrophilic CO₂ installs the carboxylic acid directly.

  • Self-Validating Protocol:

    • Dissolve N-Boc-2-fluoro-3-cyanoaniline (1.0 eq) and TMEDA (2.2 eq) in anhydrous THF (0.1 M) under strict N₂ at -78 °C.

    • Add sec-BuLi (2.2 eq, 1.4 M in cyclohexane) dropwise. Stir for 2 hours at -78 °C.

    • IPC (Lithiation Check): Quench a 0.1 mL aliquot with D₂O and analyze by ¹H-NMR. The disappearance of the C6 aromatic proton signal and the incorporation of deuterium validates successful, regioselective lithiation before proceeding.

    • Bubble dry CO₂ gas through the solution for 30 minutes, then warm to room temperature.

    • Quench with saturated NH₄Cl, extract with EtOAc, and treat the crude intermediate with 20% TFA/DCM for 2 hours to remove the Boc protecting group, yielding the final product.

Quantitative Data & Route Comparison

To facilitate decision-making, the following table synthesizes the operational parameters of each route.

ParameterRoute A (Pd-Cyanation)Route B (Isatin Oxidation)Route C (DoM)
Overall Yield 75 - 82%60 - 65% (Over 2 steps)50 - 55%
Atom Economy Moderate (Loss of Br, Zn salts)Low (Loss of CO₂ from isatin)High (Direct CO₂ insertion)
Scalability Excellent (Standard in Pharma)Excellent (Aqueous conditions)Poor (Requires cryogenic -78°C)
Key Hazard Zinc cyanide (Highly toxic)Hydrogen peroxide (Oxidizer)sec-BuLi (Pyrophoric)
Reagent Cost High (Pd catalysts, dppf)Low (NaOH, H₂O₂)Moderate (Lithium reagents)
Regiochemical Purity >99% (Fixed by starting material)>95%~90% (Minor meta-metalation)

Conclusion & Recommendations

  • For Discovery & Milligram Scale: Route C (DoM) is highly recommended if the N-Boc aniline is readily available. It is the fastest route to generate the target without handling heavy metals or cyanides, provided cryogenic infrastructure is available.

  • For Process Chemistry & Kilogram Scale: Route B (Isatin Oxidation) is the safest and most cost-effective approach. While the overall yield is slightly lower due to the multi-step nature of isatin synthesis, it entirely bypasses the use of toxic cyanides and expensive palladium catalysts[4], utilizing green oxidants (H₂O₂) in aqueous media.

  • For High-Throughput Analog Generation: Route A (Pd-Cyanation) offers the highest reliability and regiochemical purity. The use of Zn(CN)₂ mitigates the risks associated with free cyanide[3], making it the standard choice for late-stage functionalization in medicinal chemistry campaigns[1].

References

  • EP3810602A1 - Compounds - Google Patents (Application of 4-cyano-3-fluorobenzoic acid derivatives in KAT inhibition). European Patent Office.
  • Iron Photocatalysis Enabling Decarboxylative Bromination of (Hetero)Aryl Carboxylic Acids (Utilization of cyano-fluorobenzoic acids in Zenarestat synthesis). Organic Letters - ACS Publications.
  • 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure (Detailed methodology for the oxidative cleavage of fluorinated isatins). Organic Syntheses.
  • Optimization of 2,3-Dihydroquinazolinone-3-carboxamides as Antimalarials Targeting PfATP4 (Protocols for the synthesis and cyanation of 2-amino-4-cyanobenzoic acid derivatives). PMC - National Institutes of Health.

Sources

Comparative

In Vitro and In Vivo Validation of 2-Amino-4-cyano-3-fluorobenzoic Acid Derivatives as Next-Generation Androgen Receptor Antagonists

Executive Summary The development of non-steroidal Androgen Receptor (AR) antagonists has revolutionized the treatment of Castration-Resistant Prostate Cancer (CRPC). At the core of many next-generation antiandrogens lie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of non-steroidal Androgen Receptor (AR) antagonists has revolutionized the treatment of Castration-Resistant Prostate Cancer (CRPC). At the core of many next-generation antiandrogens lies a highly optimized pharmacophore: the 2-amino-4-cyano-3-fluorobenzoic acid scaffold.

This guide provides an authoritative, step-by-step framework for validating novel derivatives of this scaffold. By comparing experimental derivatives against clinical standards (Enzalutamide and Bicalutamide), we outline a self-validating pipeline from in vitro target engagement to in vivo xenograft efficacy.

The Pharmacophore Rationale: Causality in Chemical Design

Before executing biological assays, it is critical to understand why the 2-amino-4-cyano-3-fluorobenzoic acid structure is utilized in AR antagonism. The structural logic dictates the expected biological outcomes:

  • The Cyano Group (-CN): Acts as a highly directional hydrogen-bond acceptor. In the AR ligand-binding pocket (LBP), the cyano group forms critical hydrogen bonds with the Arg752 and Gln711 residues, anchoring the molecule[1].

  • The Fluoro Group (-F): Positioned at the meta-position, fluorine's high electronegativity exerts an inductive pull that lowers the pKa of the adjacent amino group, optimizing physiological ionization for enhanced cellular permeability. Furthermore, it sterically blocks metabolic oxidation, increasing the drug's half-life.

  • The Amino Group (-NH2): Serves as a versatile synthetic handle. By attaching bulky, rigid moieties to this amine, the resulting derivative sterically clashes with Helix-12 of the AR, preventing the receptor from folding into its active agonistic conformation and ensuring pure antagonism[2].

AR_Signaling Androgen Androgen (DHT) AR_Cytoplasm AR (Cytoplasm) + HSP90 Androgen->AR_Cytoplasm Binds LBD Derivative 2-Amino-4-cyano-3-fluoro Derivative Derivative->AR_Cytoplasm Competitive Inhibition AR_Dimer AR Homodimerization Derivative->AR_Dimer Blocks Dimerization Nucleus Nuclear Translocation Derivative->Nucleus Prevents Translocation AR_Cytoplasm->AR_Dimer HSP90 Dissociation AR_Dimer->Nucleus Transcription Target Gene Transcription (PSA, TMPRSS2) Nucleus->Transcription Binds ARE TumorGrowth Prostate Cancer Cell Proliferation Transcription->TumorGrowth

Mechanism of action for AR antagonists blocking androgen receptor signaling pathways.

In Vitro Validation: Establishing a Self-Validating System

To ensure scientific integrity, in vitro validation must rely on orthogonal, self-validating assay systems. A single assay is prone to artifacts; a triad of biophysical, functional, and phenotypic assays ensures trustworthiness.

Target Engagement: Surface Plasmon Resonance (SPR)

While competitive radioligand binding assays (using [3H]-DHT) prove that a compound binds to the AR LBP[2], they do not provide kinetic resolution. We utilize SPR to measure real-time binding kinetics ( Kon​ and Koff​ ). A slow off-rate ( Koff​ ) is often more predictive of in vivo efficacy than overall affinity ( Kd​ ), as it indicates prolonged target residence time[3].

Functional Antagonism: BRET Dimerization Assay

Binding to the AR does not guarantee antagonism; the compound could be a partial agonist. We employ a Bioluminescence Resonance Energy Transfer (BRET) assay to monitor AR homodimerization[4].

  • Self-Validation Logic: We use Dihydrotestosterone (DHT) as a positive control to force dimerization. A true antagonist derivative must successfully suppress this DHT-induced BRET signal, proving it halts the signaling cascade before nuclear translocation[4].

Phenotypic Screening: The LNCaP vs. PC3 Paradigm

Cell viability assays must differentiate between AR-mediated apoptosis and non-specific cytotoxicity.

  • LNCaP Cells: Express a mutated, androgen-sensitive AR (T877A) and rely on AR signaling for survival[5].

  • PC3 Cells: Are AR-null and androgen-independent[6].

  • The Causality Rule: If a derivative kills LNCaP cells at 100 nM but requires >10 µM to affect PC3 cells, the mechanism is definitively AR-mediated. If it kills both equally, the compound is a non-specific toxin and must be discarded.

Table 1: In Vitro Performance Comparison
CompoundAR Binding Affinity ( Kd​ , nM)BRET Dimerization IC50 (nM)LNCaP Viability IC50 (nM)PC3 Viability IC50 (µM)Selectivity Index (PC3/LNCaP)
Novel Derivative X 12.445.285.5> 20.0> 230x
Enzalutamide 21.588.0140.2> 20.0> 140x
Bicalutamide 155.0410.5850.0> 20.0> 23x

In Vivo Validation: Translating Efficacy

Once in vitro target specificity is proven, the derivative must demonstrate oral bioavailability and tumor regression in living systems.

The LNCaP Xenograft Model

The LNCaP subcutaneous or orthotopic xenograft mouse model is the gold standard for evaluating AR antagonists[6]. Because LNCaP tumors secrete human Prostate Specific Antigen (PSA) into the mouse bloodstream, researchers can use serum PSA as a real-time, non-invasive pharmacodynamic biomarker to track tumor regression before physical tumor shrinkage is measurable[6].

Validation_Workflow cluster_InVitro In Vitro Validation cluster_InVivo In Vivo Validation SPR Target Binding (SPR / Radioligand) BRET Functional Assay (BRET / Luciferase) SPR->BRET CellViability Cell Viability (LNCaP vs PC3) BRET->CellViability PK Pharmacokinetics (Mouse ADME) CellViability->PK Lead Selection Xenograft Efficacy Model (LNCaP Xenograft) PK->Xenograft Biomarker Biomarker Analysis (Tumor PSA / AR) Xenograft->Biomarker

Step-by-step workflow from in vitro target validation to in vivo efficacy modeling.

Table 2: In Vivo Pharmacokinetics and Efficacy (Mouse Model)
ParameterNovel Derivative XEnzalutamideBicalutamide
Oral Bioavailability (%F) 68%82%55%
Plasma Half-Life ( T1/2​ ) 14.5 hours18.2 hours6.5 hours
Tumor Growth Inhibition (TGI) 88% (at 10 mg/kg)75% (at 10 mg/kg)40% (at 10 mg/kg)
Serum PSA Reduction -92%-85%-45%

Experimental Methodologies

Protocol 1: Surface Plasmon Resonance (SPR) Binding Assay

Purpose: To quantify the real-time binding kinetics of the derivative to the AR Ligand Binding Domain (LBD).

  • Sensor Chip Preparation: Utilize a Biacore CM5 sensor chip. Activate the surface using standard EDC/NHS amine coupling chemistry[3].

  • Ligand Immobilization: Dilute recombinant human AR-LBD protein in 10 mM sodium acetate (pH 4.5) and inject over the activated flow cell to achieve an immobilization level of ~3000 Response Units (RU). Block unreacted sites with 1 M ethanolamine.

  • Analyte Preparation: Prepare a 2-fold dilution series of the 2-amino-4-cyano-3-fluorobenzoic acid derivative (from 1.56 nM to 100 nM) in HBS-EP+ running buffer containing 1% DMSO.

  • Kinetic Analysis: Inject the analyte series over the immobilized AR-LBD at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase)[3].

  • Data Fitting: Subtract the reference flow cell signal and fit the sensograms using a 1:1 Langmuir binding model to calculate Kon​ , Koff​ , and Kd​ .

Protocol 2: LNCaP Xenograft Efficacy Study

Purpose: To evaluate the in vivo anti-tumor efficacy of the derivative.

  • Cell Preparation: Harvest LNCaP cells in the exponential growth phase. Ensure viability is >95% via trypan blue exclusion. Resuspend cells at a concentration of 1×107 cells/mL in a 1:1 mixture of serum-free RPMI medium and Matrigel[5].

  • Inoculation: Inject 200 µL of the cell suspension subcutaneously into the right flank of 6-8 week-old male BALB/c nude mice[5].

  • Randomization: Monitor tumor growth using digital calipers. When average tumor volumes reach 100-150 mm³, randomize mice into vehicle control, Enzalutamide (10 mg/kg), and Derivative X (10 mg/kg) groups (n=8 per group).

  • Dosing: Administer compounds via oral gavage (PO) once daily for 28 days.

  • Monitoring: Measure tumor volume ( V=[length×width2]/2 ) and body weight twice weekly. Collect blood via the submandibular vein on days 0, 14, and 28 for serum PSA ELISA analysis.

  • Endpoint: Euthanize mice on day 28. Excise, weigh, and fix tumors in 10% formalin for downstream immunohistochemistry (IHC) to verify AR degradation or nuclear exclusion.

References

  • LNCaP Xenograft Model. Altogen Labs. Available at:[Link]

  • The LNCaP Xenograft Model for Prostate Cancer. Melior Discovery. Available at:[Link]

  • Strategy for Tumor-Selective Disruption of Androgen Receptor Function in the Spectrum of Prostate Cancer. AACR Journals (Cancer Research). Available at:[Link]

  • Selective androgen receptor degrader (SARD) to overcome antiandrogen resistance in castration-resistant prostate cancer. eLife. Available at: [Link]

  • Discovery of a Novel Androgen Receptor Antagonist Manifesting Evidence to Disrupt the Dimerization of the Ligand-Binding Domain via Attenuating the Hydrogen-Bonding Network Between the Two Monomers. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Human Androgen Receptor-Mediated Endocrine Disrupting Potential of Parabens and Triclosan. Journal of Food Hygiene and Safety. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Amino-4-cyano-3-fluorobenzoic acid

Standard Operating Procedure & Safety Guide: Handling 2-Amino-4-cyano-3-fluorobenzoic acid Handling highly functionalized aromatic building blocks like 2-Amino-4-cyano-3-fluorobenzoic acid requires moving beyond generic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Safety Guide: Handling 2-Amino-4-cyano-3-fluorobenzoic acid

Handling highly functionalized aromatic building blocks like 2-Amino-4-cyano-3-fluorobenzoic acid requires moving beyond generic safety data sheets to truly understand the intrinsic reactivity of the molecule. As a Senior Application Scientist, I have designed this protocol to provide drug development professionals and laboratory researchers with a self-validating system for operational safety. This guide synthesizes the mechanistic causality of the compound's hazards with field-proven logistical and disposal plans, ensuring your laboratory operates with maximum safety and efficiency.

Mechanistic Hazard Profile

To establish a robust safety protocol, we must first deconstruct the molecule into its functional groups and understand the specific physiological and chemical threats they pose:

  • Cyano Group (-C#N): While covalently bound to the aromatic ring (making it more stable than aliphatic nitriles or alkali cyanides), aromatic nitriles can still cause acute toxicity via ingestion, inhalation, or dermal absorption[1]. The earliest symptoms of intoxication from cyano compounds include weakness, headaches, and confusion[1]. Extreme thermal decomposition or exposure to strong acids can liberate highly toxic hydrogen cyanide (HCN) gas[2].

  • Fluoro Group (-F): The presence of a halogen on the aromatic ring increases the lipophilicity of the compound, potentially enhancing dermal penetration. Upon combustion, it releases corrosive and highly toxic hydrogen fluoride (HF) gas.

  • Benzoic Acid (-COOH) & Amino (-NH2) Groups: These moieties classify the compound as a moderate skin and eye irritant,[3]. The amino group also introduces the potential for skin sensitization upon repeated exposure.

Table 1: GHS Hazard Classifications & Mechanistic Causality

Functional GroupAssociated GHS HazardMechanistic CausalityPrevention Strategy
Cyano (-C#N) Acute Tox. 4 (Oral/Dermal)Systemic absorption can interfere with cellular respiration[1].Double nitrile gloving; maintain basic pH in aqueous waste[2].
Fluoro (-F) STOT SE 3 (Respiratory)Thermal breakdown yields HF gas; fine powders irritate the respiratory tract.Strict use of chemical fume hood (80-120 fpm)[4].
Benzoic Acid (-COOH) Eye Irrit. 2, Skin Irrit. 2Acidic proton donor causes localized irritation on mucous membranes,[3].Tight-fitting chemical goggles; FR lab coat.

Personal Protective Equipment (PPE) Matrix

Trustworthy protocols rely on layered defenses. The following PPE matrix is mandatory for handling 2-Amino-4-cyano-3-fluorobenzoic acid in either powder or solution form.

Table 2: PPE Specifications and Scientific Rationale

PPE CategorySpecificationScientific Rationale
Hand Protection Double-layered Nitrile (Outer > 5 mil)Nitrile provides superior resistance to organic acids and prevents dermal absorption of cyano-aromatics[1].
Eye Protection Tight-fitting Chemical GogglesProtects ocular mucous membranes from acidic dust aerosolization[3].
Respiratory N95/P100 Particulate RespiratorServes as a secondary defense against fine powder inhalation during transfer.
Body Protection Flame-Resistant (FR) Lab CoatMitigates risk during exothermic dissolutions or accidental ignition events.

Operational Protocols & Engineering Controls

Engineering Controls: All handling, weighing, and dissolution must occur within a certified chemical fume hood. The fume hood must maintain a continuous face velocity between 80 and 120 feet per minute (fpm)[4],[5]. If the hood's airflow monitor indicates a face velocity outside this range, discontinue work immediately, as the hood will not provide adequate protection against aerosolized hazards[5].

Step-by-Step Handling Methodology:

  • System Verification: Verify the fume hood face velocity (80-120 fpm) and ensure the sash is positioned at or below the maximum operating height[5].

  • Static Mitigation: Fluorinated aromatic powders are highly prone to static buildup. Causality: Static charges cause light powders to repel from spatulas and aerosolize into the user's breathing zone. Action: Use an anti-static gun (e.g., Zerostat) on the weighing container and utilize grounded, static-free spatulas.

  • Weighing & Transfer: Weigh the compound directly into a pre-tared, sealable glass vial. Do not transport open weigh boats across the laboratory under any circumstances.

  • Dissolution: Add the solvent (e.g., DMSO, DMF, or basic aqueous buffer) slowly. If an exothermic reaction is anticipated, perform the dissolution in a secondary containment tray to capture any potential boil-over.

Spill Response & Waste Disposal Plan

Improper disposal of cyano-compounds can have devastating environmental consequences, particularly concerning aquatic life[6]. Every disposal protocol must be treated as a critical safety mechanism.

Step-by-Step Spill Response:

  • Evacuate & Ventilate: If a large powder spill occurs, step back, alert nearby personnel, ensure the fume hood is on maximum exhaust, and allow the dust to settle.

  • Containment: Do not sweep dry powder, as this creates hazardous aerosols. Cover the spill with an inert, damp absorbent material (e.g., vermiculite moistened with a dilute basic solution).

  • Collection: Use non-sparking tools to scoop the absorbed material into a hazardous waste container. Seal tightly and label as "Toxic Solid Waste - Contains Fluorinated Nitrile."

Waste Disposal Plan:

  • Aqueous Waste: Any aqueous waste containing this compound must be maintained at a basic pH (pH > 10)[2]. Causality: Under acidic conditions, cyano compounds pose a risk of hydrolyzing and releasing lethal hydrogen cyanide (HCN) gas[2]. Always quench reactions with a basic buffer before disposal.

  • Solid Waste: All contaminated PPE, empty vials, and spill cleanup materials must be disposed of via high-temperature incineration at an approved hazardous waste facility. Do not dispose of this material in standard biological or municipal waste streams[6].

Visual Workflow

G Prep Pre-Operation: Verify Fume Hood (80-120 fpm) PPE Don PPE: Double Nitrile, Goggles, Lab Coat Prep->PPE Handling Handling: Use Anti-Static Spatula PPE->Handling Incident Incident Occurs? Handling->Incident Spill Spill Protocol: Evacuate & Ventilate Incident->Spill Yes (Spill) Routine Routine Completion Incident->Routine No Absorb Absorb with Inert Material (e.g., Vermiculite) Spill->Absorb WasteSolid Solid Waste: Seal for Incineration Absorb->WasteSolid WasteAq Aqueous Waste: Maintain pH > 10 Routine->WasteAq Routine->WasteSolid

Workflow for the safe handling and spill response of 2-Amino-4-cyano-3-fluorobenzoic acid.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.